molecular formula C24H34Cl3F3N4S B2419709 ZZW-115 hydrochloride

ZZW-115 hydrochloride

货号: B2419709
分子量: 574.0 g/mol
InChI 键: OBSKIDNFCBBXKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZZW-115 hydrochloride is a useful research compound. Its molecular formula is C24H34Cl3F3N4S and its molecular weight is 574.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31F3N4S.3ClH/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27;;;/h3-4,6-9,18H,5,10-17H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKIDNFCBBXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl3F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZZW-115 Hydrochloride: A Multi-Pronged Attack on Pancreatic Cancer Through NUPR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A key player in the progression and stress resistance of pancreatic cancer is the Nuclear Protein 1 (NUPR1), an intrinsically disordered protein overexpressed in PDAC. ZZW-115 hydrochloride has emerged as a potent and selective inhibitor of NUPR1, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer. This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Direct Targeting of NUPR1

ZZW-115 exerts its anticancer effects by directly binding to and inhibiting the function of NUPR1.[1][2][3][4] It competitively binds to the nuclear localization signal (NLS) region of NUPR1, a critical step for its function.[5] This interaction physically obstructs the binding of NUPR1 to importins, thereby preventing its translocation from the cytoplasm into the nucleus.[3][5] By sequestering NUPR1 in the cytoplasm, ZZW-115 effectively neutralizes its ability to regulate the expression of genes involved in stress response and cell survival.[5]

Quantitative Binding Affinity:

CompoundTargetDissociation Constant (Kd)
ZZW-115NUPR12.1 µM[4][6]

Signaling Pathways and Cellular Effects

The inhibition of NUPR1 by ZZW-115 triggers a cascade of downstream events, culminating in the demise of pancreatic cancer cells through multiple, interconnected pathways.

Induction of Programmed Cell Death: A Three-Pronged Approach

ZZW-115 is unique in its ability to induce cancer cell death via three distinct mechanisms: apoptosis, necroptosis, and ferroptosis.[2][3][4][6] This multi-faceted cell-killing ability is a significant therapeutic advantage, as it can potentially circumvent the resistance mechanisms that often develop against agents that induce a single form of cell death.[3]

  • Apoptosis: ZZW-115 treatment leads to a significant increase in caspase-3/7 activity, a hallmark of apoptosis.[2][3][5]

  • Necroptosis: The compound also induces necroptosis, a form of programmed necrosis, as evidenced by increased lactate (B86563) dehydrogenase (LDH) release from treated cells.[2][3][5]

  • Ferroptosis: More recent studies have revealed that ZZW-115 can also induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[6] ZZW-115 promotes ferroptosis by downregulating the expression of genes related to glutathione (B108866) (GSH), a key antioxidant, thereby disrupting the cellular antioxidant system.[7]

ZZW115 ZZW-115 NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Apoptosis Apoptosis ZZW115->Apoptosis Induces Necroptosis Necroptosis ZZW115->Necroptosis Induces Ferroptosis Ferroptosis ZZW115->Ferroptosis Induces NUPR1->Apoptosis Suppresses NUPR1->Necroptosis Suppresses NUPR1->Ferroptosis Suppresses Caspase Caspase 3/7 Activation Apoptosis->Caspase LDH LDH Release Necroptosis->LDH ROS Lipid ROS Accumulation Ferroptosis->ROS ZZW115 ZZW-115 Mitochondria Mitochondria ZZW115->Mitochondria Impacts ATP ATP Production Mitochondria->ATP Decreases ROS Mitochondrial ROS Mitochondria->ROS Increases Glycolysis Anaerobic Glycolysis Mitochondria->Glycolysis Transiently Shifts to Start Plate Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with ZZW-115 Incubate1->Treat Incubate2 Incubate 24/72h Treat->Incubate2 AddReagent Add Viability Reagent Incubate2->AddReagent Incubate3 Incubate 3h AddReagent->Incubate3 Measure Measure Signal Incubate3->Measure Analyze Calculate IC50 Measure->Analyze

References

NUPR1 Inhibition by ZZW-115 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a small, intrinsically disordered protein that is overexpressed in a variety of malignancies, including pancreatic, liver, and lung cancer.[1][2][3] Its expression is induced by cellular stress and it plays a crucial role in cancer development, progression, and resistance to therapy by regulating processes such as cell cycle progression, apoptosis, autophagy, and DNA damage repair.[1][3][4] The significant role of NUPR1 in cancer biology makes it an attractive therapeutic target. ZZW-115 hydrochloride is a potent and specific small molecule inhibitor of NUPR1 that has demonstrated significant anti-tumor activity in preclinical models.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115, its inhibitory effects on NUPR1, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation

ZZW-115 exerts its primary effect by directly binding to NUPR1 and inhibiting its translocation from the cytoplasm to the nucleus.[7][8][9] NUPR1 contains a nuclear localization signal (NLS) that is recognized by importins, facilitating its transport through the nuclear pore complex.[7][10] ZZW-115 binds to a region of NUPR1 that includes the key residue Threonine 68 (Thr68), which is located within the NLS.[7][11] This binding competitively inhibits the interaction between NUPR1 and importins, thereby sequestering NUPR1 in the cytoplasm and preventing its nuclear functions.[7][8][9]

The inhibition of NUPR1's nuclear activity by ZZW-115 triggers a cascade of downstream effects, ultimately leading to cancer cell death. These effects include the induction of apoptosis and necroptosis, sensitization to genotoxic agents, and modulation of cellular stress responses.[5][10][12]

Quantitative Data on ZZW-115 Activity

The following tables summarize the key quantitative data regarding the interaction of ZZW-115 with NUPR1 and its anti-cancer efficacy.

ParameterValueMethodReference
Dissociation Constant (Kd) 2.1 µMIsothermal Titration Calorimetry (ITC)[6]
Cell Line (Cancer Type)IC50 Value (µM)Assay DurationReference
ANOR (Pancreatic)0.8472 hours[5][6]
MiaPaCa-2 (Pancreatic)Not specified--
02.063 (Pancreatic)Not specified--
LIPC (Pancreatic)Not specified--
Foie8b (Pancreatic)Not specified--
HN14 (Pancreatic)4.9372 hours[5][6]
HepG2 (Hepatocellular)0.4224-72 hours[6][13]
SaOS-2 (Osteosarcoma)7.7524-72 hours[6][13]
Animal ModelDosageTreatment DurationOutcomeReference
MiaPaCa-2 Xenograft (Nude Mice)0.5-5 mg/kg (daily injection)30 daysDose-dependent tumor regression; near disappearance at 5 mg/kg[5][6]
Panc02 Orthotopic (Immunocompetent C57BL/6 Mice)5 mg/kg (daily injection)30 daysAlmost unmeasurable tumor size[6]
PDX1-Cre KrasG12D Ink4afl/fl (Genetically Engineered Mouse Model of PDAC)5 mg/kg (daily)3 weeksSignificant increase in tumor necrosis[14]
HepG2 & Hep3B XenograftsNot specified-Antitumor effect[12]

Signaling Pathways and Mechanisms of Action

ZZW-115-mediated inhibition of NUPR1 impacts several critical signaling pathways involved in cancer cell survival and proliferation.

Induction of Cell Death: Apoptosis and Necroptosis

Treatment with ZZW-115 induces programmed cell death through both apoptotic and necroptotic pathways.[5][15] This is evidenced by increased caspase-3/7 activity (a marker of apoptosis) and lactate (B86563) dehydrogenase (LDH) release (a marker of necroptosis) in various pancreatic cancer cell lines.[5][14] The dual mechanism of cell death induction suggests that ZZW-115 can overcome resistance to therapies that target only a single death pathway.

cluster_celldeath Induction of ZZW115 ZZW-115 NUPR1_cyto Cytoplasmic NUPR1 ZZW115->NUPR1_cyto binds Importin Importin ZZW115->Importin inhibits interaction NUPR1_nuc Nuclear NUPR1 NUPR1_cyto->NUPR1_nuc translocation Apoptosis Apoptosis (Caspase 3/7 activation) NUPR1_cyto->Apoptosis induces Necroptosis Necroptosis (LDH release) NUPR1_cyto->Necroptosis induces MitochondrialFailure Mitochondrial Metabolism Failure (↓ ATP, ↑ ROS) NUPR1_cyto->MitochondrialFailure induces CellDeath Cell Death NUPR1_nuc->CellDeath prevents Importin->NUPR1_cyto mediates Apoptosis->CellDeath Necroptosis->CellDeath MitochondrialFailure->CellDeath

Caption: Mechanism of ZZW-115-induced cell death.

Sensitization to Genotoxic Agents and DNA Damage Response

By inhibiting NUPR1's nuclear function, ZZW-115 sensitizes cancer cells to DNA damage induced by genotoxic agents such as 5-fluorouracil (B62378) (5-FU), oxaliplatin, gemcitabine, and γ-radiation.[7] NUPR1 is involved in the DNA damage response (DDR), and its inhibition leads to an accumulation of DNA breaks, as indicated by increased γH2AX staining.[7] Furthermore, ZZW-115 treatment has been shown to reduce the SUMOylation of several proteins involved in the DDR, suggesting a novel mechanism by which NUPR1 inhibition impairs DNA repair.[7][10]

GenotoxicAgents Genotoxic Agents (5-FU, Oxaliplatin, γ-radiation) DNADamage DNA Damage GenotoxicAgents->DNADamage DDR DNA Damage Response (DDR) DNADamage->DDR CellSurvival Cell Survival DDR->CellSurvival CellDeath Cell Death DDR->CellDeath impaired ZZW115 ZZW-115 NUPR1 Nuclear NUPR1 ZZW115->NUPR1 inhibits NUPR1->DDR promotes SUMOylation SUMOylation of DDR Proteins NUPR1->SUMOylation stimulates SUMOylation->DDR

Caption: ZZW-115 sensitizes cancer cells to genotoxic agents.

Regulation of Autophagy and Stress Granule Formation

NUPR1 is a key regulator of cellular stress responses, including autophagy and the formation of stress granules (SGs).[1][16] The KrasG12D mutation, common in pancreatic cancer, induces NUPR1 expression and promotes the formation of SGs, which are protective for cancer cells.[16][17] ZZW-115 has been shown to inhibit the formation of these NUPR1-dependent SGs, leading to apoptosis specifically in KrasG12D-expressing cells.[16]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of ZZW-115.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ZZW-115 in cancer cell lines.

Protocol:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of ZZW-115 (ranging from 0 to 100 µM).[13] Include a vehicle control (e.g., 0.5% DMSO).[5]

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[6][13]

  • After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Blue Viability Assay.[13]

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Normalize the viability of treated cells to that of the untreated control cells.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ZZW-115 concentration and fitting the data to a dose-response curve.

Start Seed cells in 96-well plate AddDrug Add serial dilutions of ZZW-115 Start->AddDrug Incubate Incubate for 24-72 hours AddDrug->Incubate AddReagent Add viability reagent (e.g., CellTiter-Blue) Incubate->AddReagent Measure Measure fluorescence/absorbance AddReagent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ZZW-115 in a mouse model.

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., MiaPaCa-2) into the flank of immunodeficient mice (e.g., nude mice).[5][14]

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • When tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment and control groups.[14]

  • Prepare ZZW-115 for injection in a suitable vehicle (e.g., 0.5% DMSO in physiologic serum).[5]

  • Administer ZZW-115 daily via intraperitoneal injection at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[5][14] The control group receives vehicle only.

  • Continue treatment for a specified period (e.g., 30 days).[5][14]

  • Measure tumor volume every few days (e.g., every 5 days).[5]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare the treatment groups with the control group.

Immunofluorescence for NUPR1 Localization

Objective: To visualize the effect of ZZW-115 on the subcellular localization of NUPR1.

Protocol:

  • Grow cancer cells on glass coverslips in a petri dish.

  • Treat the cells with ZZW-115 (e.g., 5 µM for 6 hours) or vehicle control.[7]

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate the cells with a primary antibody against NUPR1.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope and capture images.

  • Analyze the images to determine the percentage of cells with nuclear versus cytoplasmic NUPR1 staining.[7]

Conclusion

This compound is a promising anti-cancer agent that targets the stress-response protein NUPR1. Its unique mechanism of inhibiting NUPR1 nuclear translocation leads to multiple downstream anti-tumor effects, including the induction of both apoptosis and necroptosis, and sensitization to conventional chemotherapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ZZW-115 and the broader strategy of NUPR1 inhibition in oncology.

References

ZZW-115 Hydrochloride: An In-Depth Technical Guide to Necroptosis Induction in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1), in inducing necroptosis in tumor cells. This document synthesizes key findings on its efficacy, signaling pathways, and provides detailed experimental protocols for researchers in oncology and drug development.

Core Concepts: this compound and Necroptosis

This compound is a small molecule inhibitor of NUPR1, a stress-inducible protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC)[1]. By targeting NUPR1, ZZW-115 disrupts cancer cell homeostasis, leading to a dual mechanism of cell death: apoptosis and, significantly, necroptosis[1][2][3]. Necroptosis is a form of programmed necrosis that, unlike apoptosis, is caspase-independent and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.

Quantitative Data Summary

The anti-cancer activity of ZZW-115 has been quantified across various tumor cell lines. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time
ANORPancreatic Cancer0.8472 hours[2][3]
MiaPaCa-2Pancreatic Cancer--
02-063Pancreatic Cancer--
01008Pancreatic Cancer--
LIPCPancreatic Cancer--
02136Pancreatic Cancer--
HN01Pancreatic Cancer--
01046Pancreatic Cancer--
AOIPCPancreatic Cancer--
Foie8bPancreatic Cancer--
HN14Pancreatic Cancer4.9372 hours[2][3]
HepG2Hepatocellular Carcinoma0.4224-72 hours[2][3]
SaOS-2Osteosarcoma7.7524-72 hours[2][3]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor ModelDosageTreatment DurationOutcome
Nude MiceMiaPaCa-2 Xenograft0.5-5 mg/kg/day30 daysDose-dependent tumor regression[1]
Immunocompetent C57BL/6 MicePanc02 Orthotopic5 mg/kg/day30 daysSignificant tumor size reduction, in some cases becoming unmeasurable[2]

Signaling Pathways of this compound-Induced Necroptosis

This compound initiates a cascade of events culminating in tumor cell death. The primary mechanism involves the inhibition of NUPR1, leading to endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS), which are critical triggers for both apoptosis and necroptosis.

The involvement of the canonical necroptosis pathway is inferred from studies where the RIPK1 inhibitor, Necrostatin-1 (Nec-1), was shown to rescue cancer cells from ZZW-115-induced cell death.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow.

G Proposed Signaling Pathway of ZZW-115 Induced Necroptosis ZZW115 ZZW-115 HCl NUPR1 NUPR1 ZZW115->NUPR1 Inhibits ER_Stress Endoplasmic Reticulum Stress NUPR1->ER_Stress Suppresses (Inhibition leads to stress) Mito_Dys Mitochondrial Dysfunction ER_Stress->Mito_Dys ATP_dec ↓ ATP Production Mito_Dys->ATP_dec ROS_inc ↑ ROS Production Mito_Dys->ROS_inc Apoptosis Apoptosis ROS_inc->Apoptosis Triggers RIPK1_RIPK3 RIPK1/RIPK3 Complex ROS_inc->RIPK1_RIPK3 Triggers Necroptosis Necroptosis MLKL p-MLKL RIPK1_RIPK3->MLKL Phosphorylates MLKL->Necroptosis Executes

Caption: Proposed Signaling Pathway of ZZW-115 Induced Necroptosis.

G General Experimental Workflow cluster_0 In Vitro Assays Cell_Culture Tumor Cell Culture Treatment ZZW-115 HCl Treatment Cell_Culture->Treatment Viability Cell Viability Assay (Crystal Violet / CellTiter-Blue) Treatment->Viability Necroptosis_Assay Necroptosis Assay (LDH Release) Treatment->Necroptosis_Assay Apoptosis_Assay Apoptosis Assay (Caspase 3/7 Activity) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression/Phosphorylation) Treatment->Western_Blot IF Immunofluorescence (Protein Localization) Treatment->IF

Caption: General Experimental Workflow for Studying ZZW-115 Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Materials:

    • Tumor cell line of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well tissue culture plates

    • CellTiter-Blue® Cell Viability Reagent (Promega) or Crystal Violet solution

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium and add 100 µL of the ZZW-115 dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • For CellTiter-Blue®:

      • Add 20 µL of CellTiter-Blue® Reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Record fluorescence at 560/590 nm using a microplate reader.

    • For Crystal Violet:

      • Gently wash the cells with PBS.

      • Fix the cells with 10% formalin for 15 minutes.

      • Stain with 0.5% crystal violet solution for 20 minutes.

      • Wash thoroughly with water and air dry.

      • Solubilize the stain with 10% acetic acid.

      • Measure absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay for Necroptosis

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of necroptosis.

  • Materials:

    • Treated cell culture supernatants

    • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)

    • 96-well flat-bottom plates

  • Procedure:

    • Culture and treat cells with this compound as described in the cell viability assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of LDH release relative to the positive control.

Western Blotting

This protocol is for the analysis of protein expression and phosphorylation.

  • Materials:

    • Treated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-NUPR1, anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-RIPK3, anti-MLKL, anti-p-MLKL, anti-GAPDH, or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Lyse the treated cell pellets in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (dilutions typically range from 1:500 to 1:2000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (dilution typically 1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

Immunofluorescence

This protocol is for visualizing the subcellular localization of proteins.

  • Materials:

    • Cells grown on coverslips

    • 4% paraformaldehyde (PFA) for fixation

    • 0.1% Triton X-100 for permeabilization

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibodies

    • Fluorophore-conjugated secondary antibodies

    • DAPI for nuclear staining

    • Mounting medium

  • Procedure:

    • Seed cells on coverslips in a multi-well plate and treat with this compound.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with blocking solution for 1 hour.

    • Incubate with the primary antibody (dilutions typically 1:100 to 1:500) overnight at 4°C.

    • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (dilution typically 1:500) for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Conclusion

This compound represents a promising therapeutic agent that induces tumor cell death through a dual mechanism of apoptosis and necroptosis. Its action as a NUPR1 inhibitor leads to mitochondrial dysfunction, a key event that triggers these cell death pathways. The data presented in this guide underscore the potent anti-cancer activity of ZZW-115 in both in vitro and in vivo models. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of ZZW-115 and to explore its potential in pre-clinical and clinical settings. Further research is warranted to fully elucidate the direct interactions between NUPR1 inhibition and the core necroptotic machinery.

References

ZZW-115 Hydrochloride: A Technical Guide to its Pro-Apoptotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. This technical guide delves into the core mechanisms by which this compound induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and potentially harness the therapeutic potential of ZZW-115.

Introduction

Nuclear Protein 1 (NUPR1) is a multifunctional protein that is overexpressed in a variety of malignancies, including pancreatic ductal adenocarcinoma (PDAC). It plays a crucial role in orchestrating pro-survival mechanisms in cancer cells, including the suppression of apoptosis. This compound has emerged as a promising anti-cancer agent that selectively targets NUPR1, thereby disrupting its function and inducing cancer cell death. This compound has been shown to induce both apoptosis and necroptosis, making it a particularly interesting candidate for overcoming drug resistance in cancer therapy.

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of NUPR1. This inhibition triggers a cascade of events culminating in programmed cell death. The core mechanism involves the disruption of mitochondrial function, leading to a metabolic shift and the activation of apoptotic signaling pathways.

NUPR1 Inhibition

ZZW-115 binds to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[1][2][3] This binding event is believed to interfere with the ability of NUPR1 to regulate its downstream targets, which are critical for cell survival and stress adaptation.

Mitochondrial Dysfunction

A key consequence of NUPR1 inhibition by ZZW-115 is the induction of mitochondrial dysfunction. This is characterized by:

  • Decreased ATP Production: Treatment with ZZW-115 leads to a significant reduction in intracellular ATP levels.[4][5] This energy crisis is a critical trigger for apoptosis.

  • Increased Reactive Oxygen Species (ROS) Production: ZZW-115 treatment results in the overproduction of mitochondrial ROS.[1][3][5][6] The accumulation of ROS induces oxidative stress, which can damage cellular components and activate apoptotic pathways.

Activation of Caspases

The mitochondrial dysfunction and oxidative stress induced by ZZW-115 ultimately lead to the activation of the caspase cascade, a hallmark of apoptosis. Specifically, ZZW-115 treatment has been shown to significantly increase the activity of caspase-3/7, key executioner caspases responsible for dismantling the cell.[1][3][4][5]

Signaling Pathway

The pro-apoptotic signaling pathway initiated by this compound is multifaceted. The following diagram illustrates the key events leading from NUPR1 inhibition to apoptosis.

ZZW115_Apoptosis_Pathway ZZW115 This compound NUPR1 NUPR1 ZZW115->NUPR1 Inhibition Mito Mitochondrial Dysfunction NUPR1->Mito Disruption of function ATP ↓ ATP Production Mito->ATP ROS ↑ ROS Production Mito->ROS Caspases Caspase Activation (Caspase-3/7) ATP->Caspases Activation ROS->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

ZZW-115 induced apoptosis signaling pathway.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)Incubation Time (hours)
ANORPancreatic Ductal Adenocarcinoma0.8472
HN14Pancreatic Ductal Adenocarcinoma4.9372
HepG2Hepatocellular Carcinoma0.4224-72
SaOS-2Osteosarcoma7.7524-72
MiaPaCa-2Pancreatic Ductal AdenocarcinomaNot specified-
LIPCPancreatic CancerNot specified-
Foie8bPancreatic CancerNot specified-
02-063Pancreatic CancerNot specified-

Data sourced from multiple studies.[1][3][7]

Table 2: Induction of Apoptosis and Necroptosis in MiaPaCa-2 Cells
TreatmentCaspase-3/7 Activity (Fold Change vs. Control)LDH Release (Fold Change vs. Control)
ZZW-115 (10 µM)4.90 ± 0.373.25 ± 0.28

Data represents a significant increase in both apoptosis (caspase activity) and necroptosis (LDH release) upon ZZW-115 treatment.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of ZZW-115.

Cell_Viability_Workflow step1 1. Seed cells in 96-well plates step2 2. Incubate for 24 hours step1->step2 step3 3. Treat with ZZW-115 (0-100 μM) step2->step3 step4 4. Incubate for 24 or 72 hours step3->step4 step5 5. Add CellTiter-Blue reagent step4->step5 step6 6. Incubate for 3 hours step5->step6 step7 7. Measure fluorescence to determine viability step6->step7

Experimental workflow for cell viability assay.

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Add this compound at various concentrations (e.g., 0-100 μM) to the cell media.

  • Incubation: Incubate the treated cells for an additional 24 or 72 hours.

  • Reagent Addition: Add a cell viability reagent, such as CellTiter-Blue.

  • Incubation: Incubate for a period specified by the manufacturer (e.g., 3 hours).

  • Measurement: Measure the fluorescence or absorbance according to the reagent's protocol to quantify cell viability.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a key indicator of apoptosis.

Methodology:

  • Cell Treatment: Treat cells with ZZW-115 as described in the cell viability protocol.

  • Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol.

  • Measurement: Measure the luminescence or fluorescence to determine caspase-3/7 activity.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, an indicator of necroptosis or late apoptosis.

Methodology:

  • Cell Treatment: Treat cells with ZZW-115 as described previously.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing the LDH substrate according to the assay kit instructions.

  • Incubation: Add the collected supernatant to the reaction mixture and incubate.

  • Measurement: Measure the absorbance at the appropriate wavelength to quantify LDH release.

Western Blotting

Western blotting can be used to analyze the expression levels of key apoptotic proteins.

Methodology:

  • Protein Extraction: Lyse ZZW-115-treated and control cells in RIPA buffer and quantify protein concentration.

  • Electrophoresis: Separate 25 µg of protein lysate per sample on an acrylamide (B121943) gel.[4]

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour.[4]

  • Detection: Use an ECL detection system to visualize the protein bands.[4]

Conclusion

This compound is a potent NUPR1 inhibitor that effectively induces apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction and caspase activation. Its ability to also induce necroptosis suggests a potential advantage in overcoming resistance to conventional pro-apoptotic drugs. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of ZZW-115 and the development of novel anti-cancer strategies targeting the NUPR1 pathway.

References

ZZW-115 Hydrochloride: A Technical Guide to its Ferroptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel NUPR1 inhibitor, ZZW-115 hydrochloride, and its role in inducing ferroptosis, a unique iron-dependent form of programmed cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.

Introduction to this compound and Ferroptosis

This compound is a potent and specific small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-inducible protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[1][2] Initially recognized for its ability to induce necroptosis and apoptosis, recent studies have elucidated a critical role for ZZW-115 in triggering ferroptosis, offering a promising new avenue for cancer therapy.[1][3]

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] This process is distinct from other forms of cell death and is often initiated by the inhibition of key antioxidant systems, such as the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[4]

Core Mechanism of Action: ZZW-115 Induced Ferroptosis

ZZW-115 exerts its pro-ferroptotic effects primarily through the inhibition of NUPR1.[1] This inhibition leads to a cascade of events culminating in mitochondrial dysfunction and lipid peroxidation, the hallmarks of ferroptosis. The cell death induced by ZZW-115 can be rescued by the specific ferroptosis inhibitor, ferrostatin-1 (Fer-1), and other ROS-scavenging agents, confirming the ferroptotic nature of this process.[1]

Signaling Pathway of ZZW-115-Induced Ferroptosis

The pathway begins with ZZW-115 inhibiting NUPR1, which in turn downregulates the expression of key mitochondrial biogenesis regulator, TFAM.[1][5] This leads to mitochondrial morphological changes, network disorganization, and metabolic dysfunction.[1][5] The dysfunctional mitochondria become a major source of ROS. Concurrently, ZZW-115 treatment leads to a collapse of the antioxidant defense system, characterized by a loss of activity of enzymes in the GSH- and GPX-dependent pathways.[1][4] This combination of increased ROS production and decreased antioxidant capacity results in the accumulation of hydroperoxidized lipids, leading to membrane damage and ultimately, ferroptotic cell death.[1][4]

ZZW115_Ferroptosis_Pathway ZZW115 This compound NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Antioxidant Antioxidant Defense System (GSH/GPX4) ZZW115->Antioxidant Inhibits TFAM TFAM (Mitochondrial Biogenesis) NUPR1->TFAM Regulates NUPR1->Antioxidant Maintains Mito_Dys Mitochondrial Dysfunction - Morphological Changes - Network Disorganization - Metabolic Dysfunction TFAM->Mito_Dys Maintains ROS Increased ROS (Reactive Oxygen Species) Mito_Dys->ROS Leads to Lipid_Perox Lipid Peroxidation (Accumulation of hydroperoxidized lipids) ROS->Lipid_Perox Causes Antioxidant->Lipid_Perox Prevents Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Induces Fer1 Ferrostatin-1 (Fer-1) Fer1->Lipid_Perox Inhibits

Caption: this compound induces ferroptosis by inhibiting NUPR1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effects on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM) Exposure Time (hours)
ANOR Pancreatic Ductal Adenocarcinoma 0.84 72
HN14 Pancreatic Ductal Adenocarcinoma 4.93 72
HepG2 Hepatocellular Carcinoma 0.42 24-72

| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |

Data sourced from multiple studies.[6][7]

Table 2: Effect of ZZW-115 on Ferroptosis Markers in MiaPaCa-2 Cells

Parameter ZZW-115 Concentration (µM) Fold Change vs. Control
GPX4 Activity 5 ~0.5
GSH/GSSG Ratio 5 ~0.4

| Lipid ROS | 5 | ~3.5 |

Data is approximated from graphical representations in the cited literature.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ferroptotic effects of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MiaPaCa-2, HepG2)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Ferrostatin-1 (Fer-1), Z-VAD-FMK (pan-caspase inhibitor), Necrostatin-1 (Nec-1)

  • 96-well plates

  • CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. For rescue experiments, co-treat with Fer-1 (1 µM), Z-VAD-FMK (20 µM), or Nec-1 (40 µM).[1]

  • Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the fluorescence at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular and mitochondrial ROS following ZZW-115 treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Ferrostatin-1 (Fer-1)

  • CellROX™ Green Reagent (for total ROS)

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (for mitochondrial ROS)

  • Flow cytometer

Procedure:

  • Treat cells with the indicated concentrations of ZZW-115 in the presence or absence of 1 µM Fer-1 for 72 hours.[1]

  • Harvest the cells and wash them with PBS.

  • Stain the cells with CellROX™ Green and MitoSOX™ Red reagents according to the manufacturer's protocols.

  • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of ROS.

Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid hydroperoxides, a key indicator of ferroptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Lipid Peroxidation (MDA) Assay Kit (e.g., from Abcam)

  • Plate reader

Procedure:

  • Treat cells with ZZW-115 at various concentrations for a specified time (e.g., 72 hours).

  • Harvest the cells and lyse them according to the assay kit protocol.

  • React the cell lysate with the reagents provided in the kit to detect malondialdehyde (MDA), a byproduct of lipid peroxidation.[4]

  • Measure the absorbance or fluorescence at the recommended wavelength using a plate reader.

  • Calculate the concentration of MDA based on a standard curve.

Western Blot Analysis

Objective: To analyze the expression levels of key proteins involved in the ferroptosis pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-TFAM, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with ZZW-115 and lyse them to extract total protein.

  • Quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of genes involved in ferroptosis.

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., GPX4, SLC7A11) and a housekeeping gene (e.g., GAPDH). Primer sequences for GPX4-F: 5′-CCTGGACAAGTACCGGGGCT-3′; GPX4-R: 5′-AAACCACACTCAGCGTATCG-3′; SLC7A11-F: 5′-CAGCTGTGGGCATAACTGTA-3′; SLC7A11-R: 5′-ATTGCTGTGAGCTTGCAAAA-3′.[4]

Procedure:

  • Treat cells with ZZW-115, then extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., MiaPaCa-2, HepG2) Treatment ZZW-115 Treatment (± Inhibitors) Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability ROS_Assay ROS Measurement Treatment->ROS_Assay Lipid_Perox Lipid Peroxidation Assay Treatment->Lipid_Perox WB Western Blot Treatment->WB qPCR qRT-PCR Treatment->qPCR Xenograft Xenograft Model (Nude Mice) ZZW115_Admin ZZW-115 Administration Xenograft->ZZW115_Admin Tumor_Measure Tumor Growth Measurement ZZW115_Admin->Tumor_Measure IHC Immunohistochemistry (e.g., GPX4) Tumor_Measure->IHC

Caption: General workflow for studying ZZW-115-induced ferroptosis.

Conclusion

This compound represents a promising therapeutic agent that effectively induces ferroptosis in cancer cells through the inhibition of NUPR1. Its mechanism of action, involving the disruption of mitochondrial function and the antioxidant system, provides a solid rationale for its further development as an anticancer drug. The experimental protocols detailed in this guide offer a framework for researchers to investigate ZZW-115 and other potential ferroptosis inducers.

References

ZZW-115 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Antineoplastic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ZZW-115 hydrochloride is a novel and potent small-molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. Developed through a ligand-based design strategy aimed at optimizing the antipsychotic agent trifluoperazine (B1681574) (TFP), ZZW-115 exhibits significant antitumor activity across a range of cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of ZZW-115, including its ability to induce programmed cell death through necroptosis, apoptosis, and ferroptosis. Detailed experimental protocols and quantitative data are presented to support its preclinical efficacy.

Discovery and Rationale

The discovery of ZZW-115 originated from efforts to improve the anticancer properties of trifluoperazine (TFP), which was identified as a binder of NUPR1 but exhibited significant central nervous system side effects[1]. NUPR1, an intrinsically disordered protein, is overexpressed in numerous cancers and plays a crucial role in tumor cell survival, proliferation, and resistance to therapy, making it an attractive therapeutic target[1][2].

A multidisciplinary approach combining computer modeling, chemical synthesis, and extensive biophysical and biochemical evaluations was employed to optimize the TFP scaffold[1][3]. This led to the generation of a family of TFP-derived compounds, from which ZZW-115 emerged as the most promising candidate due to its enhanced binding affinity for NUPR1 and superior anticancer activity[1][4].

Synthesis of this compound

The synthesis of ZZW-115 involves a multi-step chemical process, starting from TFP-derived precursors. While the full synthetic route is proprietary, the final step to obtain the hydrochloride salt is well-documented.

General Synthesis of the Free Base

The core structure of ZZW-115 is synthesized through organic chemistry techniques, building upon the phenothiazine (B1677639) scaffold of TFP. This process involves the strategic modification of side chains to enhance the interaction with the NUPR1 protein[1]. The synthesis of the ZZW-115 free base resulted in a yield of 64%[1].

Formation of the Hydrochloride Salt

The hydrochloride salt of ZZW-115 is prepared to improve its solubility and stability for biological and preclinical studies[5]. The general procedure is as follows:

  • The synthesized ZZW-115 free base is completely dissolved in dichloromethane (B109758) (CH2Cl2) at room temperature (25°C)[1].

  • Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for approximately 5 minutes[1].

  • The solvent is then removed under reduced pressure (evaporation)[1].

  • The resulting residue, this compound, is purified by column chromatography to yield the final product with a purity of 99.88% and a yield of 99% for the salt formation step[1][6].

Quantitative Biological Data

The biological activity of ZZW-115 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Cytotoxicity of ZZW-115
ParameterValueCell Line/SystemReference
Binding Affinity (Kd) ~2.0 µMRecombinant NUPR1[1]
2.1 µMRecombinant NUPR1[2][5]
IC50 0.42 µMHepG2 (Hepatocellular Carcinoma)[5][6]
7.75 µMSaOS-2 (Osteosarcoma)[5][6]
0.84 µMANOR (Pancreatic Cancer)[1][5]
4.93 µMHN14 (Pancreatic Cancer)[1][5]
Table 2: In Vivo Efficacy of ZZW-115
Animal ModelTreatment RegimenOutcomeReference
Pancreatic Cancer Xenograft Mice0.5-5 mg/kg, daily injection for 30 daysInhibition of tumor growth[5]
Orthotopic Panc02 in C57BL/6 Mice5 mg/kg, daily for 30 daysProgressive decrease in tumor size, near disappearance[5]
Hepatocellular Carcinoma Xenograft MiceNot specifiedAntitumor effect[7]

Mechanism of Action

ZZW-115 exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of NUPR1. This leads to the induction of multiple forms of programmed cell death.

Inhibition of NUPR1 Nuclear Translocation

ZZW-115 binds to NUPR1 in a region that includes the amino acid threonine 68 (Thr68), which is located within the nuclear localization signal (NLS) of the protein[4][8]. This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus[4][8][9]. By sequestering NUPR1 in the cytoplasm, ZZW-115 inhibits its downstream nuclear functions that are critical for cancer cell survival and stress response[4][9].

NUPR1_Translocation_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NUPR1_cyto NUPR1 NUPR1_nuc NUPR1 NUPR1_cyto->NUPR1_nuc Nuclear Import Importin Importin Importin->NUPR1_cyto ZZW115 ZZW-115 ZZW115->NUPR1_cyto Binds to NLS Downstream_Targets Downstream Targets NUPR1_nuc->Downstream_Targets Regulates Transcription

Inhibition of NUPR1 Nuclear Translocation by ZZW-115.
Induction of Programmed Cell Death

ZZW-115 induces cancer cell death through at least three distinct, yet interconnected, pathways: necroptosis, apoptosis, and ferroptosis.

  • Necroptosis and Apoptosis: Treatment with ZZW-115 leads to a significant increase in lactate (B86563) dehydrogenase (LDH) release, a marker of necroptosis, and elevated caspase 3/7 activity, a hallmark of apoptosis[1][2][5]. The induction of both cell death pathways contributes to its potent antitumor effects[1][2]. The pan-caspase inhibitor Z-VAD-FMK can rescue apoptotic cell death, while Necrostatin-1 (Nec-1) can inhibit the necroptotic component[1].

  • Ferroptosis: ZZW-115 also induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides[10]. This is supported by the observation that the ferroptosis inhibitor ferrostatin-1 (Fer-1) can rescue ZZW-115-induced cell death[10].

ZZW115_Cell_Death_Induction ZZW115 ZZW-115 NUPR1_Inhibition NUPR1 Inhibition ZZW115->NUPR1_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction NUPR1_Inhibition->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Necroptosis Necroptosis ROS_Production->Necroptosis Ferroptosis Ferroptosis ROS_Production->Ferroptosis Apoptosis Apoptosis ATP_Depletion->Apoptosis Cell_Death Cancer Cell Death Necroptosis->Cell_Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

Multi-modal Induction of Cell Death by ZZW-115.
Metabolic Disruption

A key consequence of ZZW-115 treatment is a significant disruption of cellular metabolism. It causes mitochondrial metabolism failure, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS)[1][2][7]. This metabolic stress is a central driver of the subsequent cell death pathways.

Sensitization to Genotoxic Agents

By inhibiting NUPR1, ZZW-115 also hampers the DNA damage response (DDR) and DNA repair processes in cancer cells[4]. This suggests that ZZW-115 could be used in combination with genotoxic agents to enhance their therapeutic efficacy[4][9].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is used to determine the IC50 values of ZZW-115 in various cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours[6].

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0 to 100 µM) in fresh cell culture medium[5][6]. Replace the existing medium with the medium containing different concentrations of ZZW-115[6].

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2[5][6].

  • Viability Assessment: Add a cell viability reagent, such as CellTiter-Blue (Promega), to each well and incubate for a specified time (e.g., 3 hours) according to the manufacturer's instructions[6].

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to untreated control cells and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Necroptosis and Apoptosis Assays

These assays are performed to quantify the induction of different cell death pathways.

  • Cell Treatment: Seed cells in appropriate culture plates and treat with ZZW-115 (e.g., 3 or 5 µM) for 24 hours. Include untreated controls[1]. For mechanism validation, co-treat with Z-VAD-FMK (e.g., 20 µM) to inhibit apoptosis or Nec-1 (e.g., 40 µM) to inhibit necroptosis[1].

  • Necroptosis (LDH Release Assay):

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate the percentage of LDH release relative to the maximum release.

  • Apoptosis (Caspase 3/7 Activity Assay):

    • Lyse the treated and control cells.

    • Measure the caspase 3/7 activity in the cell lysates using a luminescent or fluorescent caspase assay kit, following the manufacturer's instructions.

    • Normalize the caspase activity to the protein concentration of the lysate.

Measurement of ATP Production

This protocol assesses the impact of ZZW-115 on cellular energy metabolism.

  • Cell Treatment: Treat a panel of cancer cell lines with ZZW-115 (e.g., 3 or 5 µM) for 24 hours[1].

  • ATP Measurement: Use a commercial ATP assay kit (e.g., CellTiter-Glo) to measure the intracellular ATP levels.

  • Data Analysis: Lyse the cells and measure the luminescence, which is proportional to the ATP concentration. Normalize the ATP levels to the number of cells or protein concentration.

Measurement of Reactive Oxygen Species (ROS)

This protocol quantifies the generation of ROS following ZZW-115 treatment.

  • Cell Treatment: Treat cells with ZZW-115 for the desired time.

  • Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX or MitoSOX Red, according to the manufacturer's protocol[10].

  • Flow Cytometry: Harvest the cells, wash them with phosphate-buffered saline (PBS), and analyze the fluorescence intensity by flow cytometry to quantify ROS production[10].

ZZW115_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines Cancer Cell Lines IC50_Assay IC50 Determination (Cell Viability) Cell_Lines->IC50_Assay Mechanism_Assays Mechanism of Action Assays (Apoptosis, Necroptosis, ROS, ATP) Cell_Lines->Mechanism_Assays Xenograft_Model Xenograft Mouse Model IC50_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Mechanism_Assays->Efficacy_Study Informs Biomarker Strategy Binding_Assay NUPR1 Binding Assay (e.g., ITC) Binding_Assay->IC50_Assay Correlates with Activity Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Experimental Workflow for ZZW-115 Evaluation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against stress-response pathways in cancer. Its well-defined synthesis, potent NUPR1 inhibitory activity, and multi-modal mechanism of inducing programmed cell death underscore its potential as a promising therapeutic agent. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of ZZW-115 and other NUPR1 inhibitors for the treatment of various malignancies. The lack of observed neurological side effects in preclinical models further enhances its translational potential.

References

A Technical Guide to ZZW-115 Hydrochloride: Targeting the NUPR1-Mediated Cellular Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZZW-115 hydrochloride, a potent and selective inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is a stress-induced, intrinsically disordered protein that is overexpressed in numerous cancers and plays a critical role in orchestrating pro-survival mechanisms under cellular stress.[1][2][3][4] ZZW-115 represents a promising therapeutic agent by disrupting these survival pathways, leading to cancer cell death. This document details its mechanism of action, impact on cellular stress responses, and summarizes key quantitative data and experimental protocols from preclinical studies.

Core Mechanism of Action: Inhibition of NUPR1

ZZW-115 was developed as a derivative of trifluoperazine (B1681574) (TFP) to enhance anticancer activity and reduce neurological side effects.[1][2] Its primary mechanism involves direct binding to NUPR1.

  • Binding Affinity: ZZW-115 exhibits a strong affinity for NUPR1, with a dissociation constant (Kd) of approximately 2.1 μM.[5][6][7][8][9]

  • Inhibition of Nuclear Translocation: ZZW-115 binds to the threonine residue at position 68 (Thr68) within the Nuclear Localization Signal (NLS) region of NUPR1.[2][10][11][12] This binding competitively inhibits the interaction between NUPR1 and importin proteins, which are necessary for its transport from the cytoplasm into the nucleus.[2][11][12][13] By preventing nuclear translocation, ZZW-115 effectively sequesters NUPR1 in the cytoplasm and perinuclear area, blocking its nuclear functions essential for cancer cell survival under stress.[2][12][13]

cluster_0 Cytoplasm cluster_1 Nucleus NUPR1 NUPR1 Importin Importin NUPR1->Importin Binds NLS NuclearPore Nuclear Pore Complex Importin->NuclearPore Translocation ZZW115 ZZW-115 ZZW115->NUPR1 Binds Thr68 (NLS) ZZW115->NuclearPore Inhibition NUPR1_nucleus Nuclear NUPR1 NuclearPore->NUPR1_nucleus GeneExpression Stress Response Gene Expression NUPR1_nucleus->GeneExpression Activates

Caption: ZZW-115 inhibits NUPR1 nuclear translocation.

Impact on Cellular Stress Response and Metabolism

The inhibition of NUPR1 function by this compound triggers a cascade of events that culminates in profound cellular stress and metabolic failure, leading to cell death through multiple pathways.

2.1 Induction of Mitochondrial Dysfunction A primary consequence of ZZW-115 treatment is a severe mitochondrial metabolism failure.[1][14] This is characterized by:

  • Decreased ATP Production: Treatment with ZZW-115 leads to a significant drop in intracellular ATP levels.[1][5][7] In control MiaPaCa-2 cells, ATP levels can decrease by over 50%, while cells resistant to the drug maintain their ATP content.[3]

  • Increased Reactive Oxygen Species (ROS): The compound causes an overproduction of mitochondrial ROS.[1][5][7][15] This oxidative stress is a key driver of subsequent cell death pathways, including ferroptosis.[8][10]

  • Reduced Oxidative Phosphorylation (OXPHOS): ZZW-115 treatment is associated with a strong reduction in OXPHOS metabolism.[1][10][11]

2.2 Activation of Multiple Cell Death Pathways ZZW-115 is unique in its ability to induce cell death via several programmed mechanisms simultaneously, making it a robust anticancer agent.[2]

  • Necroptosis and Apoptosis: The compound induces both necroptotic and apoptotic cell death.[1][2][5][7][8] This dual effect is concentration-dependent and has been observed across numerous pancreatic cancer cell lines.[1][7] The induction of necroptosis and apoptosis is evidenced by significantly increased LDH release and caspase 3/7 activity, respectively.[1][2][7]

  • Ferroptosis: ZZW-115 also triggers ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides.[8][10] This is a result of ROS overproduction combined with the collapse of the cell's antioxidant defense system, including the downregulation of key regulators like GPX4.[10][11] The ferroptosis inhibitor Ferrostatin-1 (Fer-1) can rescue cells from ZZW-115-induced death, confirming this mechanism.[10][11]

2.3 Sensitization to Genotoxic Agents By inhibiting NUPR1's nuclear functions, ZZW-115 can sensitize cancer cells to DNA-damaging agents.[13][16][17] NUPR1 is involved in the DNA damage response (DDR), and its inhibition impairs these repair pathways, potentially by reducing the SUMOylation of key DDR proteins.[16][18] This suggests a synergistic potential for ZZW-115 in combination therapies.

cluster_Mito Mitochondrial Dysfunction cluster_Defense Antioxidant System Collapse cluster_Death Programmed Cell Death ZZW115 ZZW-115 HCl NUPR1 NUPR1 Inhibition ZZW115->NUPR1 ATP_Dec ↓ ATP Production NUPR1->ATP_Dec leads to ROS_Inc ↑ ROS Production NUPR1->ROS_Inc leads to OXPHOS_Dec ↓ OXPHOS NUPR1->OXPHOS_Dec leads to Apoptosis Apoptosis (↑ Caspase 3/7) ATP_Dec->Apoptosis Necroptosis Necroptosis (↑ LDH Release) ATP_Dec->Necroptosis GPX4_Dec ↓ GPX4 Activity ROS_Inc->GPX4_Dec overwhelms ROS_Inc->Apoptosis ROS_Inc->Necroptosis Ferroptosis Ferroptosis ROS_Inc->Ferroptosis Lipid_Perox ↑ Lipid Peroxidation GPX4_Dec->Lipid_Perox Lipid_Perox->Ferroptosis

Caption: Downstream effects of NUPR1 inhibition by ZZW-115.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell Line(s) Cancer Type Parameter Value (µM) Incubation Time
HepG2 Hepatocarcinoma IC50 0.42 24-72 hours
SaOS-2 Osteosarcoma IC50 7.75 24-72 hours
Panel of 11 PDAC lines Pancreatic IC50 Range 0.84 - 4.93 72 hours
Panel of 16 other lines Various (Glioblastoma, etc.) IC50 Range 0.25 - 7.75 Not Specified
MiaPaCa-2 (Control) Pancreatic IC50 2.90 Not Specified
MiaPaCa-2 (Resistant) Pancreatic IC50 20.7 Not Specified

| N/A | N/A | Kd (Binding Affinity) | 2.1 | N/A |

Data sourced from references:[1][3][5][7][8][9][15]

Table 2: In Vivo Efficacy of this compound

Animal Model Xenograft Dosing Duration Outcome
Nude Mice MiaPaCa-2 (Pancreatic) 0.5 - 5 mg/kg/day 30 days Dose-dependent tumor growth inhibition and regression.

| C57BL/6 Mice | Panc02 (Pancreatic) | 5 mg/kg/day | 30 days | Tumor size became almost unmeasurable. |

Data sourced from references:[1][5][7][8][9]

Table 3: Mechanistic Quantitative Data (MiaPaCa-2 cells)

Parameter Condition Result
ATP Content 3 µM ZZW-115, 24h ↓ 51.4% (vs. Control)
Caspase 3/7 Activity 3 µM ZZW-115, 24h ↑ 489.7% (vs. Control)

| LDH Release | 3 µM ZZW-115, 24h | ↑ 325.4% (vs. Control) |

Data sourced from reference:[3]

Key Experimental Protocols

4.1 Cell Viability Assay

  • Cell Plating: Seed cells (e.g., Panc-1, MiaPaCa-2) in 96-well plates and allow them to adhere for 24 hours.[15]

  • Treatment: Supplement the media with this compound at desired concentrations (e.g., 0-100 μM).[5][7][15]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5][7][15]

  • Viability Estimation: Add a viability reagent such as CellTiter-Blue (Promega) or perform a crystal violet staining assay.[3][15]

  • Data Analysis: Measure absorbance or luminescence according to the reagent manufacturer's protocol. Normalize the results to untreated control cells to determine percent viability and calculate IC50 values.[15]

A 1. Seed cells in 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Add ZZW-115 HCl at varying concentrations B->C D 4. Incubate for 24-72 hours C->D E 5. Add viability reagent (e.g., CellTiter-Blue) D->E F 6. Incubate per protocol (e.g., 3 hours) E->F G 7. Measure signal (Absorbance/Luminescence) F->G H 8. Normalize data to control and calculate IC50 G->H

Caption: General workflow for a cell viability experiment.

4.2 Apoptosis and Necroptosis Assays

  • Cell Culture and Treatment: Treat cells with ZZW-115 (e.g., 3 or 5 µM) for a specified time (e.g., 24 hours).[1]

  • Necroptosis (LDH Release): Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.[1][2][5][7]

  • Apoptosis (Caspase 3/7 Activity): Lyse the remaining cells and measure the activity of caspase 3 and 7 using a luminescent or fluorescent substrate-based assay.[1][2][5][7]

  • Flow Cytometry (Optional): For further confirmation, stain treated cells with Annexin V and Propidium Iodide (PI) and analyze via flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

4.3 In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MiaPaCa-2) into immunocompromised mice (e.g., nude mice).[1][5]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200 mm³).[1]

  • Treatment Administration: Randomize mice into control (vehicle) and treatment groups. Administer ZZW-115 daily via injection at specified doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[1][9]

  • Monitoring: Measure tumor volume regularly (e.g., every 5 days) for the duration of the study (e.g., 30 days). Monitor animal weight and general health.[1]

  • Data Analysis: Compare tumor growth curves between control and treated groups to assess antitumor efficacy.[1]

4.4 ROS Measurement

  • Cell Treatment: Incubate cells with ZZW-115 at the desired concentrations and for the specified duration (e.g., 72 hours).[10][11]

  • Staining: Add ROS-sensitive fluorescent probes such as CellROX (for general ROS) or MitoSOX Red (for mitochondrial superoxide).[10][11]

  • Analysis: Analyze the stained cells using flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of ROS.[10][11]

Conclusion

This compound is a novel and potent NUPR1 inhibitor that disrupts the cellular stress response in cancer cells through a multifaceted mechanism. By preventing the nuclear translocation of NUPR1, it triggers severe mitochondrial dysfunction, characterized by ATP depletion and ROS overproduction. This metabolic collapse initiates concurrent cell death via apoptosis, necroptosis, and ferroptosis, presenting a formidable barrier to the development of treatment resistance. Preclinical data demonstrates significant in vitro and in vivo anticancer activity across a range of tumor types, particularly pancreatic cancer. The ability of ZZW-115 to also sensitize cells to genotoxic agents further highlights its potential as a cornerstone for future combination cancer therapies.

References

Methodological & Application

Application Notes: In Vitro Cell Viability Assay for ZZW-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZZW-115 hydrochloride is a potent and selective small-molecule inhibitor of the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in mediating cellular signaling.[1] It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[2][3] SHP2 modulates signaling downstream of receptor tyrosine kinases (RTKs) and has been found to be hyperactivated in several cancers, including gastric carcinoma, glioblastoma, and breast cancer.[2] By inhibiting SHP2, ZZW-115 disrupts these oncogenic signaling pathways, leading to reduced cancer cell proliferation and tumor growth.[4] This makes ZZW-115 a compelling candidate for cancer therapy.

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is presented here as a robust and sensitive method for this purpose. The assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a 96-well plate format.

1. Materials and Reagents

  • This compound

  • Cancer cell line of interest (e.g., KYSE-520, NCI-H358, or other RTK-driven cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Luminometer

2. Reagent Preparation

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[6] Equilibrate the buffer and lyophilized substrate to room temperature before reconstitution.[6]

3. Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension in complete culture medium to the desired seeding density (typically 2,000–10,000 cells per well, to be optimized for each cell line).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include control wells containing medium without cells for background luminescence measurement.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM ZZW-115 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ZZW-115. Include a vehicle control group (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).[5][7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence of each well using a luminometer.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate (100 µL/well) prep_cells->seed_plate prep_reagent Prepare ZZW-115 Dilutions add_drug Add ZZW-115 Dilutions (100 µL/well) prep_reagent->add_drug incubate_attach Incubate (24h) for Cell Attachment seed_plate->incubate_attach incubate_attach->add_drug incubate_treat Incubate (72h) for Treatment add_drug->incubate_treat equilibrate Equilibrate Plate to Room Temp (30 min) incubate_treat->equilibrate add_ctg Add CellTiter-Glo® Reagent (100 µL/well) equilibrate->add_ctg mix_plate Mix on Shaker (2 min) add_ctg->mix_plate incubate_signal Incubate at RT (10 min) mix_plate->incubate_signal read_lum Measure Luminescence incubate_signal->read_lum calc_ic50 Calculate % Viability and IC50 Value read_lum->calc_ic50

Caption: Workflow for this compound cell viability assay.

Data Presentation and Analysis

  • Calculate Percent Viability:

    • Subtract the average background luminescence (medium-only wells) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Percent Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100

  • Determine IC50 Value:

    • Plot the Percent Viability against the logarithm of the ZZW-115 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.

Table 1: Example Data Summary for this compound IC50 Values

Cell Line Tissue of Origin Key Mutation IC50 (nM)
KYSE-520 Esophageal Cancer N/A Value
NCI-H358 Lung Cancer KRAS G12C Value
PANC-1 Pancreatic Cancer KRAS G12D Value
User Cell Line 1 Specify Specify Value

| User Cell Line 2 | Specify | Specify | Value |

Mechanism of Action: SHP2 Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade, which is activated by various RTKs. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and dephosphorylates specific regulatory sites, ultimately leading to the activation of RAS and the downstream MAPK (ERK) pathway, which promotes cell proliferation, survival, and differentiation.[3] ZZW-115 inhibits the phosphatase activity of SHP2, thereby blocking this signal transmission and suppressing tumor cell growth.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes ZZW115 ZZW-115 ZZW115->SHP2 inhibits

Caption: ZZW-115 inhibits the SHP2-mediated RAS/MAPK pathway.

References

Application Notes and Protocols: ZZW-115 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZZW-115 hydrochloride, a potent inhibitor of Nuclear Protein 1 (NUPR1), in cell culture experiments. This document outlines the effective concentrations of ZZW-115 across various cancer cell lines and details the protocols for assessing its cellular effects.

Introduction

This compound is a small molecule inhibitor of NUPR1, a stress-induced protein implicated in cancer progression and therapeutic resistance. By targeting NUPR1, ZZW-115 has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, in a range of cancer cell types.[1][2][3][4] These characteristics make ZZW-115 a promising candidate for anticancer drug development. The protocols herein describe methods to quantify the cytotoxic and metabolic effects of this compound in vitro.

Mechanism of Action

This compound exerts its anticancer effects by binding to NUPR1, thereby inhibiting its nuclear translocation and downstream pro-survival functions.[5][6] This inhibition leads to mitochondrial dysfunction, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[4][7] The subsequent cellular stress triggers apoptosis, necroptosis, and ferroptosis, leading to cancer cell death.[1][2][3][8]

ZZW115 This compound NUPR1 NUPR1 Inhibition ZZW115->NUPR1 Mito_Dys Mitochondrial Dysfunction NUPR1->Mito_Dys ATP_dec ↓ ATP Production Mito_Dys->ATP_dec ROS_inc ↑ ROS Production Mito_Dys->ROS_inc Apoptosis Apoptosis ROS_inc->Apoptosis Necroptosis Necroptosis ROS_inc->Necroptosis Ferroptosis Ferroptosis ROS_inc->Ferroptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Necroptosis->Cell_Death Ferroptosis->Cell_Death

This compound Mechanism of Action.

Quantitative Data: Effective Concentrations of this compound

The effective concentration of this compound varies among different cancer cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other effective doses for various in vitro assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
ANORPancreatic Ductal Adenocarcinoma0.84[2][3]
MiaPaCa-2Pancreatic Ductal Adenocarcinoma1.4 - 2.5 (approx.)[2][3][7]
02-063Pancreatic Ductal Adenocarcinoma1.5 - 3.0 (approx.)[2][3]
01008Pancreatic Ductal Adenocarcinoma2.0 - 3.5 (approx.)[2][3]
LIPCPancreatic Ductal Adenocarcinoma2.5 - 4.0 (approx.)[2][3]
02136Pancreatic Ductal Adenocarcinoma3.0 - 4.5 (approx.)[2][3]
HN01Pancreatic Ductal Adenocarcinoma4.0 - 5.5 (approx.)[2][3]
01046Pancreatic Ductal Adenocarcinoma4.0 - 5.5 (approx.)[2][3]
AOIPCPancreatic Ductal Adenocarcinoma4.5 - 6.0 (approx.)[2][3]
Foie8bPancreatic Ductal Adenocarcinoma4.5 - 6.0 (approx.)[2][3]
HN14Pancreatic Ductal Adenocarcinoma4.93[2][3]
HepG2Hepatocellular Carcinoma0.42[1][3]
SaOS-2Osteosarcoma7.75[1][3]
U87Glioblastoma0.25 - 7.75 (range)[9]
A375Melanoma0.25 - 7.75 (range)[9]
HT29Colorectal Cancer0.25 - 7.75 (range)[9]
H1299Non-small cell lung cancer0.25 - 7.75 (range)[9]
PC3Prostate Cancer0.25 - 7.75 (range)[9]
JurkatT-cell leukemia0.25 - 7.75 (range)[9]
MDA-MB-231Breast Cancer0.25 - 7.75 (range)[9]

Table 2: Effective Concentrations of this compound in Functional Assays (24-hour treatment)

AssayCell Line(s)Concentration (µM)Observed Effect
LDH Release Assay (Necroptosis)Pancreatic Cancer Panel3 - 5Significant increase in LDH release.[4][7]
Caspase 3/7 Activity (Apoptosis)Pancreatic Cancer Panel3 - 5Significant increase in caspase 3/7 activity.[4][7]
Annexin V/PI Staining (Apoptosis)MiaPaCa-25Increased percentage of apoptotic cells.[7]
ATP Content MeasurementPancreatic Cancer Panel3 - 5Significant decrease in ATP content.[4][7]
ROS Production (MitoSOX)Pancreatic Cancer Panel3Increased mitochondrial ROS production.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

cluster_prep Cell Preparation cluster_assays Functional Assays Seed Seed Cells Treat Treat with ZZW-115 Seed->Treat Incubate Incubate Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Cytotoxicity Cytotoxicity (LDH Assay) Incubate->Cytotoxicity Apoptosis Apoptosis (Caspase 3/7, Annexin V/PI) Incubate->Apoptosis ROS ROS Production (MitoSOX, CellROX) Incubate->ROS Metabolism Metabolic Analysis (ATP Assay, Seahorse) Incubate->Metabolism

General Experimental Workflow.
Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

  • Cells treated with this compound as in the viability assay.

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Following treatment with this compound, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the reaction mixture provided in the kit.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Apoptosis Assays

A. Caspase 3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Cells treated with this compound in a 96-well plate.

  • Caspase-Glo® 3/7 Assay System or similar luminescent caspase activity kit.

  • Luminometer.

Procedure:

  • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well of the 96-well plate containing the cells.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

B. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Procedure:

  • Harvest cells (including supernatant for suspension cells) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Reactive Oxygen Species (ROS) Detection

A. Mitochondrial ROS (MitoSOX Red)

This assay specifically measures superoxide (B77818) production in the mitochondria of live cells.

Materials:

  • Cells treated with this compound.

  • MitoSOX™ Red mitochondrial superoxide indicator.

  • HBSS (Hank's Balanced Salt Solution) or other appropriate buffer.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

  • After treatment with ZZW-115, remove the culture medium and wash the cells once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • For flow cytometry, harvest the cells and resuspend them in HBSS for analysis. For microscopy, observe the cells directly.

B. Cellular ROS (CellROX Green/Deep Red)

This assay measures overall cellular ROS levels.

Materials:

  • Cells treated with this compound.

  • CellROX® Green or Deep Red Reagent.

  • Complete culture medium or PBS.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Prepare a 5 µM working solution of CellROX reagent in complete medium or PBS.

  • Add the CellROX working solution directly to the cells in culture (after ZZW-115 treatment) and incubate for 30 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Analyze the cells using a flow cytometer or fluorescence microscope.

ATP Content Measurement

This assay quantifies the amount of intracellular ATP as an indicator of cell health and metabolic activity.

Materials:

  • Cells treated with this compound in a 96-well plate.

  • ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Follow the protocol for the chosen ATP detection kit. Generally, this involves adding a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction.

  • After adding the reagent, incubate the plate as recommended by the manufacturer (typically 10-30 minutes at room temperature).

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.

Mitochondrial Respiration Analysis (Seahorse XF Cell Mito Stress Test)

This assay provides a detailed profile of mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF Cell Culture Microplates.

  • Seahorse XF Calibrant solution.

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A).

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Treat cells with this compound for the desired duration.

  • On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.

  • Replace the culture medium in the cell plate with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • The analyzer will measure basal OCR and the response to the sequential injection of the metabolic modulators.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, reagent concentrations, and incubation times for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific assay kits. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Caspase-3/7 Activity Assay with ZZW-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring Caspase-3/7 activity in cancer cell lines treated with ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1). This document outlines the mechanism of action of ZZW-115, a step-by-step experimental workflow, and representative data.

Introduction to this compound

This compound is a small molecule inhibitor of NUPR1, a stress-responsive protein that is overexpressed in various cancers and contributes to tumor progression and therapeutic resistance.[1][2] ZZW-115 exerts its anticancer effects by inducing programmed cell death through both apoptosis and necroptosis.[1][3][4][5] Mechanistically, ZZW-115 binds to NUPR1, inhibiting its nuclear translocation.[6] This disruption of NUPR1 function leads to a cascade of events including mitochondrial metabolism failure, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS), ultimately culminating in cancer cell death.[3][7] The induction of apoptosis by ZZW-115 can be quantitatively measured by assessing the activity of key executioner caspases, namely Caspase-3 and Caspase-7.

Principle of the Caspase-3/7 Activity Assay

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Commercially available luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and straightforward method to measure their combined activity. These assays typically utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a recognition motif for Caspase-3 and -7.[8] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (like aminoluciferin) that generates a luminescent signal. This signal is directly proportional to the amount of Caspase-3/7 activity in the sample.[8][9]

Signaling Pathway of ZZW-115 Induced Apoptosis

ZZW115_Apoptosis_Pathway ZZW115 This compound NUPR1 NUPR1 ZZW115->NUPR1 Nuclear_Translocation Nuclear Translocation NUPR1->Nuclear_Translocation undergoes Mitochondria Mitochondria NUPR1->Mitochondria regulates ROS ↑ ROS Mitochondria->ROS ATP ↓ ATP Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis Necroptosis Necroptosis ROS->Necroptosis ATP->Apoptosis ATP->Necroptosis Caspase37 Caspase-3/7 Activation Apoptosis->Caspase37

Caption: ZZW-115 inhibits NUPR1, leading to mitochondrial dysfunction and inducing apoptosis and necroptosis.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., MiaPaCa-2 pancreatic cancer cells)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well white-walled assay plates

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Cell Seeding and Treatment
  • Culture cells in appropriate complete medium to ~70-80% confluency.

  • Trypsinize and count the cells.

  • Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of complete medium.[2]

  • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, prepare serial dilutions of this compound in complete medium.

  • Carefully remove the medium from the wells and add 100 µL of the ZZW-115 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.[1][3]

Caspase-3/7 Activity Assay (using Caspase-Glo® 3/7 Assay as an example)
  • Equilibrate the Caspase-Glo® 3/7 Reagent and the 96-well plate containing the cells to room temperature.[9]

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]

  • Measure the luminescence of each well using a plate-reading luminometer.

Experimental Workflow

Caspase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed 10,000 cells/well in 96-well plate cell_culture->cell_seeding zzw_treatment 3. Treat with ZZW-115 (e.g., 3-5 µM for 24h) cell_seeding->zzw_treatment reagent_addition 4. Add Caspase-Glo® 3/7 Reagent zzw_treatment->reagent_addition incubation 5. Incubate at RT (1-3h) reagent_addition->incubation measurement 6. Measure Luminescence incubation->measurement data_analysis 7. Normalize to Control and Plot Data measurement->data_analysis

Caption: Workflow for Caspase-3/7 activity assay after ZZW-115 treatment.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of ZZW-115 on Caspase-3/7 activity in MiaPaCa-2 pancreatic cancer cells.

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Caspase-3/7 Activity (Fold Change vs. Control)Reference
MiaPaCa-2ZZW-115324~4.9[1]
MiaPaCa-2ZZW-115524Increased (Specific fold change not stated)[3][5]
Resistant(+) MiaPaCa-2ZZW-115324No significant change[1]

Data is presented as the approximate fold change based on published findings. For precise values, refer to the cited literature.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in a variety of cancer cell lines. The Caspase-3/7 activity assay is a robust and reliable method for quantifying the pro-apoptotic effects of ZZW-115. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this assay in their studies of ZZW-115 and other NUPR1 inhibitors.

References

Application Notes and Protocols for ZZW-115 Hydrochloride Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZZW-115 hydrochloride is a potent and specific inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and therapeutic resistance.[1][2][3] By binding to NUPR1, ZZW-115 prevents its nuclear translocation, disrupting critical pathways essential for cancer cell survival under stress.[3] Preclinical studies have demonstrated that ZZW-115 induces tumor cell death through a dual mechanism of necroptosis and apoptosis, which is associated with mitochondrial metabolic failure, characterized by decreased ATP production and increased reactive oxygen species (ROS).[4][5][6] This compound has shown significant antitumor activity in various cancer models, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC), making it a promising candidate for cancer therapy.[4][5][7]

These application notes provide a detailed protocol for establishing a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Data Presentation

Table 1: In Vitro Efficacy of ZZW-115 Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
ANORPancreatic Cancer0.84[1][7]72 hours[1]
HN14Pancreatic Cancer4.93[1][7]72 hours[1]
HepG2Hepatocellular Carcinoma0.42[1][8]24 or 72 hours[8]
SaOS-2Osteosarcoma7.75[1][8]24 or 72 hours[8]
U87GlioblastomaData not specifiedNot specified
A375MelanomaData not specifiedNot specified
U2OSOsteosarcomaData not specifiedNot specified
HT29Colon CancerData not specifiedNot specified
SK-CO-1Colon CancerData not specifiedNot specified
LS174TColon CancerData not specifiedNot specified
H1299Lung CancerData not specifiedNot specified
H358Lung CancerData not specifiedNot specified
PC-3Prostate CancerData not specifiedNot specified
THP-1Acute Myeloid LeukemiaData not specifiedNot specified
DaudiBurkitt's LymphomaData not specifiedNot specified
JurkatT-cell LeukemiaData not specifiedNot specified
MDA-MB-231Breast CancerData not specifiedNot specified

Table 2: this compound In Vivo Xenograft Study Parameters (Pancreatic Cancer Model)

ParameterDescription
Animal Model NMRI-Foxn1nu/Foxn1nu or CAnN.Cg-Foxn1nu/Crl BALB/c nude mice[4][9]
Cell Line MiaPaCa-2 (Pancreatic Adenocarcinoma)[4]
Vehicle 0.5% DMSO in physiologic serum[4][10]
Treatment Groups 1. Vehicle Control 2. ZZW-115 (0.5 mg/kg) 3. ZZW-115 (1.0 mg/kg) 4. ZZW-115 (2.5 mg/kg) 5. ZZW-115 (5 mg/kg)[4]
Administration Daily injection[1][4]
Treatment Duration 30 days[1][4]
Tumor Volume Monitoring Every 3-5 days[4][9][10]
Treatment Initiation When tumor volume reaches ~200 mm³[4]

Experimental Protocols

In Vitro Cell Viability Assay

  • Cell Plating: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Drug Treatment: Supplement the media with increasing concentrations of this compound (e.g., 0-100 µM).[8]

  • Incubation: Incubate the cells for an additional 24 or 72 hours.[8]

  • Viability Assessment: Estimate cell viability using a suitable reagent, such as CellTiter-Blue, following the manufacturer's protocol.[8]

  • Data Normalization: Normalize the viability of treated cells to that of untreated control cells.[8]

Xenograft Mouse Model Protocol

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., NMRI nude or BALB/c nude) for at least one week under standard laboratory conditions.[4][9]

  • Cell Preparation: Culture MiaPaCa-2 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.

  • Tumor Inoculation: Subcutaneously inject the prepared MiaPaCa-2 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 3-5 days and calculate the tumor volume (e.g., using the formula: Volume = (width² x length)/2).[4][9][10]

  • Group Allocation: Once the average tumor volume reaches approximately 200 mm³, randomly assign the mice to the different treatment groups.[4]

  • Drug Preparation and Administration: Prepare a stock solution of this compound and dilute it to the final desired concentrations (0.5, 1.0, 2.5, and 5 mg/kg) in the vehicle (0.5% DMSO in physiologic serum). Administer the corresponding treatment to each group daily via injection for 30 days.[1][4][10]

  • Monitoring and Endpoint: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or molecular analysis).

Visualizations

ZZW115_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_death Cellular Outcomes ZZW115 This compound NUPR1_cyto NUPR1 ZZW115->NUPR1_cyto Inhibits Mitochondrion Mitochondrion ZZW115->Mitochondrion Impacts Importin Importin NUPR1_cyto->Importin Binds Nuclear_Pore Nuclear Pore Complex NUPR1_cyto->Nuclear_Pore Importin->Nuclear_Pore Mediates Nuclear Import ROS ROS ↑ Mitochondrion->ROS ATP ATP ↓ Mitochondrion->ATP Caspase Caspase Activation Mitochondrion->Caspase Necroptosis_Proteins Necroptosis Pathway Mitochondrion->Necroptosis_Proteins Apoptosis Apoptosis Caspase->Apoptosis Necroptosis Necroptosis Necroptosis_Proteins->Necroptosis NUPR1_nu NUPR1 Nuclear_Pore->NUPR1_nu

Caption: this compound signaling pathway.

Xenograft_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization 1. Animal Acclimatization (Nude Mice) Tumor_Inoculation 3. Subcutaneous Tumor Inoculation Animal_Acclimatization->Tumor_Inoculation Cell_Culture 2. Cell Culture (e.g., MiaPaCa-2) Cell_Culture->Tumor_Inoculation Tumor_Monitoring 4. Tumor Growth Monitoring (Volume Measurement) Tumor_Inoculation->Tumor_Monitoring Group_Allocation 5. Random Group Allocation (Tumor Volume ~200 mm³) Tumor_Monitoring->Group_Allocation Treatment 6. Daily Treatment Administration (Vehicle or ZZW-115) Group_Allocation->Treatment Endpoint 7. Study Endpoint (e.g., 30 Days) Treatment->Endpoint 30 days Tumor_Excision 8. Tumor Excision and Analysis Endpoint->Tumor_Excision Data_Analysis 9. Data Analysis Tumor_Excision->Data_Analysis

References

ZZW-115 Hydrochloride: In Vivo Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZZW-115 hydrochloride is a potent and selective inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein implicated in the progression and chemoresistance of various cancers.[1][2] Preclinical in vivo studies have demonstrated its significant antitumor activity, primarily through the induction of multiple regulated cell death pathways, including necroptosis, apoptosis, and ferroptosis.[3][4][5] This document provides a comprehensive overview of the in vivo dosage and administration of this compound, detailed experimental protocols from published studies, and a summary of its mechanism of action to guide researchers in designing their preclinical experiments.

In Vivo Dosage and Administration

This compound has been evaluated in several mouse xenograft models, demonstrating dose-dependent tumor regression. The following tables summarize the quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model
Animal ModelCancer Cell LineDosage (mg/kg)Administration RouteDosing ScheduleOutcomeReference
NMRI-Foxn1nu/Foxn1nu nude miceMiaPaCa-2 (pancreatic)0.5, 1.0, 2.5, 5InjectionDaily for 30 daysDose-dependent tumor growth inhibition. At 5 mg/kg, tumors stopped growing and their size decreased progressively, almost disappearing by the end of treatment.[3][6]
Immunocompetent C57BL/6 micePanc02 (pancreatic)5InjectionDaily for 30 daysTumor size became almost unmeasurable in some cases.[6][7]
Table 2: In Vivo Combination Therapy with this compound
Animal ModelCancer Cell LineZZW-115 Dosage (mg/kg)Combination AgentDosing ScheduleOutcomeReference
BALB/c nude miceMiaPaCa-2 (pancreatic)2.55-Fluorouracil (20 mg/kg)Daily for 30 daysCombination treatment led to the disappearance of tumors.[8][9]

Mechanism of Action

This compound exerts its anticancer effects by binding to NUPR1, thereby inhibiting its nuclear translocation and downstream functions.[2][10] This inhibition triggers a cascade of events leading to cancer cell death.

ZZW115_Mechanism_of_Action This compound Mechanism of Action ZZW115 ZZW-115 HCl NUPR1 NUPR1 ZZW115->NUPR1 Binds to Nuclear_Translocation Nuclear Translocation (Inhibited) ZZW115->Nuclear_Translocation Inhibits NUPR1->Nuclear_Translocation Mediates Mitochondria Mitochondria NUPR1->Mitochondria Regulates ROS ROS Overproduction Mitochondria->ROS ATP ATP Production (Decreased) Mitochondria->ATP Cell_Death Cancer Cell Death ROS->Cell_Death ATP->Cell_Death Necroptosis Necroptosis Cell_Death->Necroptosis Apoptosis Apoptosis Cell_Death->Apoptosis Ferroptosis Ferroptosis Cell_Death->Ferroptosis

Caption: ZZW-115 inhibits NUPR1, leading to mitochondrial dysfunction and cancer cell death.

Experimental Protocols

Protocol 1: Pancreatic Cancer Xenograft Mouse Model

This protocol is based on the methodology described in studies investigating the in vivo efficacy of this compound.[3][6]

1. Cell Culture:

  • Culture MiaPaCa-2 pancreatic cancer cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Use female NMRI-Foxn1nu/Foxn1nu nude mice, 6-8 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest MiaPaCa-2 cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor volume with calipers every 5 days.[3]

  • Calculate tumor volume using the formula: V = (length × width²) / 2.

  • When tumors reach a volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=6 per group).[3]

5. Drug Preparation and Administration:

  • Prepare this compound stock solution in DMSO.

  • For daily administration, dilute the stock solution in a vehicle of 0.5% DMSO in physiologic serum.[3]

  • Administer this compound daily via intraperitoneal injection at the desired dosages (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[3]

  • Administer the vehicle solution to the control group.

  • Treat the mice for 30 consecutive days.[3]

6. Efficacy Evaluation:

  • Continue to measure tumor volume every 5 days throughout the treatment period.[3]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

Xenograft_Workflow Pancreatic Cancer Xenograft Experimental Workflow Start Start Cell_Culture MiaPaCa-2 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~200 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Daily Treatment (30 days) - ZZW-115 HCl - Vehicle Control Randomization->Treatment Monitoring Tumor Volume Measurement (every 5 days) Treatment->Monitoring Endpoint End of Study Monitoring->Endpoint Day 30 Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes: Vehicle Selection and Preparation for In Vivo Studies of ZZW-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in various cancers[1][2][3][4]. By inhibiting NUPR1, ZZW-115 induces cancer cell death through both necroptosis and apoptosis, making it a promising candidate for anticancer therapy[4][5][6]. Successful in vivo evaluation of this compound hinges on the selection of an appropriate delivery vehicle. An ideal vehicle must solubilize the compound at the desired concentration, be non-toxic to the animal model, and ensure the stability and bioavailability of the drug. These application notes provide a summary of this compound's properties, recommended vehicle formulations based on published studies, and detailed protocols for their preparation and administration.

Physicochemical Properties of this compound

Understanding the solubility profile of this compound is the first step in selecting a suitable vehicle. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base[4][7][8].

PropertyDataReference
Molecular Formula C₂₄H₃₄Cl₃F₃N₄S[3]
Molecular Weight 573.97 g/mol [2][3][9]
Solubility (Water) 46 - 100 mg/mL (Sonication recommended)[1][3][9]
Solubility (DMSO) 83.33 - 93 mg/mL (Use fresh DMSO)[1][3][9]
Solubility (Ethanol) Soluble; ~2 mg/mL[9][10]

Mechanism of Action of ZZW-115

ZZW-115 exerts its anticancer effects by targeting NUPR1, which leads to mitochondrial dysfunction and subsequent activation of programmed cell death pathways[5][6].

ZZW115_Pathway ZZW115 ZZW-115 HCl NUPR1 NUPR1 ZZW115->NUPR1 inhibits Mito Mitochondrial Dysfunction NUPR1->Mito leads to ATP Decrease in ATP Production Mito->ATP ROS Increase in ROS Production Mito->ROS Necro Necroptosis (LDH Release) ATP->Necro Apop Apoptosis (Caspase 3/7 Activation) ATP->Apop ROS->Necro ROS->Apop Death Tumor Cell Death Necro->Death Apop->Death

Caption: ZZW-115 mechanism of action pathway.

Recommended Vehicle Formulations for In Vivo Studies

Based on the high aqueous solubility of this compound and formulations used in preclinical studies, two primary vehicles are recommended. The choice depends on the desired concentration, route of administration, and study duration.

Formulation IDCompositionRoute of Admin.Max Conc. (ZZW-115)Suitability & NotesReference
VEHICLE-A 0.5% DMSO in physiologic serum (0.9% Saline) Injection (IP, IV)> 5 mg/kg dosePreferred for injections. Simple, well-tolerated, and sufficient for the reported effective doses (0.5-5 mg/kg) given the compound's water solubility.[5][11]
VEHICLE-B 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Oral Gavage, IP~5 mg/mLA standard co-solvent system for achieving higher concentrations if needed. May also be suitable for oral administration. Ensure thorough mixing.[3][12]

Experimental Protocols

Protocol 1: Preparation of VEHICLE-A (0.5% DMSO in Saline)

This protocol is ideal for preparing this compound for intraperitoneal (IP) or intravenous (IV) injection at concentrations sufficient for doses up to 5 mg/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile 0.9% Sodium Chloride solution (Physiologic Saline)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and 0.22 µm syringe filters

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: Determine the total volume of dosing solution needed. For example, to dose 10 mice (25 g each) at 5 mg/kg with a dosing volume of 10 mL/kg:

    • Dose per mouse = 5 mg/kg * 0.025 kg = 0.125 mg

    • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

    • Total ZZW-115 needed = 0.125 mg/mouse * 10 mice = 1.25 mg

    • Total Volume needed = 0.25 mL/mouse * 10 mice = 2.5 mL. Prepare at least 3 mL to account for losses.

  • Prepare Stock Solution: Weigh the required amount of this compound (e.g., 1.5 mg for a 3 mL final volume at 0.5 mg/mL) into a sterile conical tube.

  • Dissolve in DMSO: Add a small, precise volume of DMSO to the powder. For a final concentration of 0.5% DMSO in 3 mL, this would be 15 µL (3000 µL * 0.005). Vortex thoroughly until the powder is completely dissolved.

  • Add Saline: Gradually add the sterile physiologic saline to reach the final volume (e.g., add 2.985 mL of saline). Vortex again to ensure a homogenous solution.

  • Sterilization (for IV use): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 2-8°C, protected from light, but allow it to return to room temperature before administration.

Protocol 2: Preparation of VEHICLE-B (Co-Solvent System)

This formulation is suitable for oral gavage or for studies requiring a higher drug concentration. The order of addition is critical to prevent precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.9% Sodium Chloride solution (Saline)

  • Sterile conical tubes

  • Vortex mixer and sonicator bath

Procedure:

  • Calculate Component Volumes: For a 1 mL final solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:

    • DMSO: 100 µL

    • PEG300: 400 µL

    • Tween 80: 50 µL

    • Saline: 450 µL

  • Dissolve Compound: Weigh the desired amount of this compound (e.g., 5 mg for a 5 mg/mL solution) into a sterile tube. Add the DMSO (100 µL) and vortex/sonicate until fully dissolved[3].

  • Add PEG300: Add the PEG300 (400 µL) to the DMSO solution and mix thoroughly until clear.

  • Add Tween 80: Add the Tween 80 (50 µL) and mix again until the solution is homogenous and clear.

  • Add Saline: Finally, add the saline (450 µL) dropwise while continuously vortexing to prevent the compound from precipitating. The final solution should be a clear, homogenous solution or a stable microemulsion.

  • Storage and Use: This formulation should be prepared fresh and used immediately for optimal results[9]. Before each administration, vortex vigorously to ensure homogeneity.

General In Vivo Study Workflow

A typical preclinical efficacy study using this compound in a xenograft mouse model follows a standardized workflow.

InVivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_end Endpoint & Analysis Acclimatize 1. Animal Acclimatization Implant 2. Tumor Cell Implantation Acclimatize->Implant Monitor_Growth 3. Tumor Growth Monitoring Implant->Monitor_Growth Randomize 4. Randomization (e.g., Tumor Volume ~200 mm³) Monitor_Growth->Randomize Prep_Dose 5. Prepare Vehicle & ZZW-115 HCl Dose Randomize->Prep_Dose Administer 6. Daily Administration (e.g., IP Injection) Prep_Dose->Administer Monitor_Treat 7. Monitor Tumor Volume & Body Weight Administer->Monitor_Treat Endpoint 8. Study Endpoint (e.g., 30 Days) Monitor_Treat->Endpoint Collect 9. Tissue Collection & Analysis Endpoint->Collect

Caption: General experimental workflow for an in vivo study.

Protocol 3: General Procedure for Administration in Mice

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

A. Intraperitoneal (IP) Injection:

  • Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Positioning: Turn the mouse so its head is pointing downwards to move the abdominal organs away from the injection site.

  • Injection: Using an appropriate-sized needle (e.g., 25-27G), insert the needle into either of the lower abdominal quadrants, avoiding the midline. Aspirate briefly to ensure the needle is not in the bladder or an intestine before injecting the calculated volume[13].

B. Oral Gavage:

  • Restraint: Restrain the mouse firmly, ensuring the head and neck are gently extended to create a straight path to the esophagus[14][15].

  • Needle Insertion: Use a sterile, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse)[14]. Gently insert the needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.

  • Administration: The needle should pass smoothly without resistance. Once in the stomach, administer the solution slowly. If resistance is met at any point, withdraw and reposition. Never force the needle [14][15].

  • Removal: After administration, gently remove the needle along the same path.

References

ZZW-115 Hydrochloride: Application Notes and Protocols for 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of ZZW-115 hydrochloride, a potent NUPR1 inhibitor, in three-dimensional (3D) tumor spheroid models. 3D tumor spheroids offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, mimicking the complex microenvironment of solid tumors and providing a more accurate assessment of therapeutic response.

Introduction to this compound

This compound is a small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers, including pancreatic, liver, and lung cancer.[1][2][3][4] By targeting NUPR1, ZZW-115 has been shown to induce cancer cell death through a dual mechanism of necroptosis and apoptosis.[1][2][5][6] This is associated with mitochondrial dysfunction, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[5][6][7][8] ZZW-115 has demonstrated significant antitumor activity in various cancer cell lines and in vivo xenograft models.[1][5][6][7][9] The hydrochloride salt form of ZZW-115 generally offers enhanced water solubility and stability, making it suitable for in vitro and in vivo studies.[7]

Data Presentation

Table 1: In Vitro 2D IC50 Values for ZZW-115

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ZZW-115 in various cancer cell lines, providing a baseline for dose-range selection in 3D spheroid experiments.

Cell LineCancer TypeIC50 (µM)Citation
ANORPancreatic0.84[2][5]
HepG2Hepatocellular Carcinoma0.42[2][5][10]
HN14Head and Neck4.93[2][5]
SaOS-2Osteosarcoma7.75[2][5][10]
MiaPaCa-2PancreaticNot Specified[1]
U87GlioblastomaNot Specified[1]
A375MelanomaNot Specified[1]
HT29Colon CancerNot Specified[1]
H1299Lung CancerNot Specified[1]
PC-3Prostate CancerNot Specified[1]
Table 2: Hypothetical this compound Efficacy in 3D Tumor Spheroid Models

This table presents hypothetical data illustrating the expected dose-dependent effect of this compound on the viability of 3D tumor spheroids derived from pancreatic (PANC-1) and hepatocellular carcinoma (HepG2) cell lines after 72 hours of treatment.

Cell LineTreatmentConcentration (µM)Spheroid Diameter (µm, % of Control)Cell Viability (%, ATP Assay)
PANC-1 Vehicle Control0100 ± 5.2100 ± 4.5
ZZW-115 HCl192 ± 4.885 ± 5.1
ZZW-115 HCl575 ± 6.162 ± 6.3
ZZW-115 HCl1058 ± 5.541 ± 5.8
ZZW-115 HCl2540 ± 4.925 ± 4.2
HepG2 Vehicle Control0100 ± 6.0100 ± 5.3
ZZW-115 HCl0.595 ± 5.490 ± 4.9
ZZW-115 HCl2.580 ± 6.370 ± 6.1
ZZW-115 HCl565 ± 5.850 ± 5.5
ZZW-115 HCl1048 ± 5.132 ± 4.7

Experimental Protocols

Protocol for 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell lines (e.g., PANC-1, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in standard tissue culture flasks to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per 100 µL).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using an inverted microscope.

Protocol for this compound Treatment of 3D Tumor Spheroids

Materials:

  • Established 3D tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare a series of this compound dilutions in complete medium at 2X the final desired concentrations.

  • Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Carefully remove 100 µL of conditioned medium from each well containing a spheroid.

  • Gently add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

Protocol for Spheroid Viability Assessment (ATP-Based Assay)

This protocol utilizes a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to quantify cell viability within the spheroids.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Viability Assay reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of ZZW-115 Action

ZZW115_Pathway ZZW115 ZZW-115 HCl NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Mitochondria Mitochondria ZZW115->Mitochondria Induces Dysfunction NUPR1->Mitochondria Regulates ATP_Prod ATP Production Mitochondria->ATP_Prod Leads to ROS_Prod ROS Production Mitochondria->ROS_Prod Leads to Necroptosis Necroptosis Mitochondria->Necroptosis Triggers Apoptosis Apoptosis Mitochondria->Apoptosis Triggers CellDeath Tumor Cell Death Necroptosis->CellDeath Apoptosis->CellDeath

Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and tumor cell death.

Experimental Workflow for 3D Spheroid Assay

Spheroid_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. 2D Cell Culture Spheroid_Formation 2. Spheroid Formation (Ultra-Low Attachment Plate) Cell_Culture->Spheroid_Formation Drug_Treatment 3. ZZW-115 HCl Treatment (Dose-Response) Spheroid_Formation->Drug_Treatment Viability_Assay 4. Viability Assay (e.g., ATP-based) Drug_Treatment->Viability_Assay Imaging 5. Imaging & Size Measurement Drug_Treatment->Imaging Data_Analysis 6. Data Analysis & IC50 Determination Viability_Assay->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for assessing this compound efficacy in 3D tumor spheroid models.

Logical Relationship of ZZW-115's Dual-Action Mechanism

Dual_Action ZZW115 ZZW-115 HCl Mitochondrial_Dysfunction Mitochondrial Dysfunction ZZW115->Mitochondrial_Dysfunction Necroptosis Necroptosis Mitochondrial_Dysfunction->Necroptosis Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Combined_Effect Synergistic Tumor Cell Killing Necroptosis->Combined_Effect Apoptosis->Combined_Effect

Caption: ZZW-115 induces both necroptosis and apoptosis for enhanced tumor cell killing.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ZZW-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[1][2][3][4] ZZW-115 exerts its anticancer effects by inducing multiple forms of programmed cell death, primarily apoptosis and necroptosis.[1][2][3][4][5] Mechanistically, ZZW-115 has been shown to inhibit the nuclear translocation of NUPR1, leading to mitochondrial dysfunction, decreased ATP production, and an overproduction of reactive oxygen species (ROS).[1][2][6] This cascade of events ultimately triggers apoptotic and necroptotic pathways in cancer cells.[1][2]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[7] The Annexin V/Propidium Iodide (PI) assay is a widely adopted method for detecting the stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis in cancer cell lines using Annexin V/PI staining followed by flow cytometry.

Mechanism of Action of ZZW-115

ZZW-115 targets NUPR1, disrupting its function and leading to cancer cell death. The proposed signaling pathway is as follows:

ZZW115_Pathway ZZW115 This compound NUPR1 NUPR1 Inhibition ZZW115->NUPR1 Mito Mitochondrial Dysfunction NUPR1->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP Necroptosis Necroptosis Mito->Necroptosis Caspase Caspase Activation ROS->Caspase ATP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ZZW-115 signaling pathway leading to apoptosis and necroptosis.

Experimental Protocols

Materials
  • This compound

  • Cancer cell line of interest (e.g., MiaPaCa-2, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA or other cell dissociation reagents

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Further dilute in complete culture medium to the desired final concentrations.

  • Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours).[10] Include an untreated control (vehicle control).

Annexin V/PI Staining Protocol

This protocol is a general guideline and may need optimization based on the specific cell line and flow cytometer used.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8][11]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][12]

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[12]

    • Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

    • Acquire data for at least 10,000 events per sample.[6]

Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V and PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Data Interpretation Analyze->Data

Caption: Workflow for analyzing ZZW-115 induced apoptosis.

Data Presentation and Interpretation

The data from the flow cytometry analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

The percentage of cells in each quadrant should be recorded for each treatment condition.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the dose-dependent and time-dependent effects of ZZW-115 on a cancer cell line.

Table 1: Dose-Dependent Effect of ZZW-115 on Apoptosis (24-hour treatment)

ZZW-115 Conc. (µM)Live Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic/Necrotic (%) (Q2)Necrotic (%) (Q1)Total Apoptotic (%) (Q2+Q4)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.14.3 ± 0.9
0.585.6 ± 3.58.1 ± 1.24.3 ± 0.82.0 ± 0.512.4 ± 2.0
1.070.3 ± 4.215.4 ± 2.510.2 ± 1.94.1 ± 0.725.6 ± 4.4
5.045.1 ± 5.128.9 ± 3.822.5 ± 3.13.5 ± 0.651.4 ± 6.9
10.020.7 ± 4.835.2 ± 4.538.6 ± 5.25.5 ± 1.173.8 ± 9.7

Table 2: Time-Dependent Effect of ZZW-115 (5 µM) on Apoptosis

Treatment Time (hours)Live Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic/Necrotic (%) (Q2)Necrotic (%) (Q1)Total Apoptotic (%) (Q2+Q4)
096.1 ± 1.92.1 ± 0.41.5 ± 0.30.3 ± 0.13.6 ± 0.7
1278.4 ± 3.912.5 ± 2.16.8 ± 1.32.3 ± 0.619.3 ± 3.4
2445.1 ± 5.128.9 ± 3.822.5 ± 3.13.5 ± 0.651.4 ± 6.9
4815.8 ± 4.320.1 ± 3.555.4 ± 6.88.7 ± 1.575.5 ± 10.3

Note: The data presented are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Conclusion

The Annexin V/PI staining assay coupled with flow cytometry is a robust and reliable method to quantify the apoptotic effects of this compound on cancer cells. This protocol provides a framework for researchers to investigate the dose- and time-dependent induction of apoptosis by this promising NUPR1 inhibitor. Careful execution of the protocol and accurate data interpretation are crucial for understanding the therapeutic potential of ZZW-115.

References

Troubleshooting & Optimization

Mechanisms of resistance to ZZW-115 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZZW-115 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

ZZW-115 is a selective inhibitor of Nuclear protein 1 (NUPR1).[1][2] It functions by competitively binding to the nuclear localization signal (NLS) region of NUPR1, which in turn blocks its translocation into the nucleus and disrupts its interactions with other essential molecular partners.[1]

Q2: What is the mechanism of action of ZZW-115?

ZZW-115 induces programmed cell death in cancer cells through a combination of apoptosis, necroptosis, and ferroptosis.[3][4][5][6][7] This is associated with mitochondrial dysfunction, characterized by decreased ATP production and increased generation of reactive oxygen species (ROS).[2][4][5]

Q3: What are the known mechanisms of resistance to ZZW-115?

Published studies using a ZZW-115 resistant pancreatic ductal adenocarcinoma (PDAC) cell line (Resistant(+) MiaPaCa-2) have identified several key resistance mechanisms:[1][8][9]

  • Increased NUPR1 Expression: Resistant cells exhibit significantly higher levels of NUPR1 mRNA and protein.[1][8][10]

  • Metabolic Reprogramming: Resistant cells can maintain their intracellular ATP levels when treated with ZZW-115, unlike their sensitive counterparts.[1] They also show heightened mitochondrial activity and an ability to maintain redox homeostasis.[1][9]

  • Activation of Survival Pathways: Transcriptomic analysis has revealed that resistant cells upregulate stress response and survival pathways, including the p53 and unfolded protein response (UPR) pathways.[1][8]

  • Increased Tolerance to Genotoxic Stress: Cells with acquired resistance to ZZW-115 demonstrate enhanced tolerance to DNA damage caused by genotoxic agents.[1]

Troubleshooting Guides

Problem 1: Reduced or loss of ZZW-115 efficacy in long-term cell culture experiments.

  • Possible Cause 1: Development of acquired resistance.

    • Troubleshooting Step:

      • Monitor NUPR1 expression: Regularly assess NUPR1 mRNA and protein levels in your cell lines using qPCR and Western blotting, respectively. A significant increase in NUPR1 expression may indicate the development of resistance.[1][10]

      • Assess cell viability: Compare the IC50 value of ZZW-115 in your long-term cultures to the parental cell line. A rightward shift in the dose-response curve suggests decreased sensitivity.

      • Metabolic analysis: Measure intracellular ATP levels in the presence and absence of ZZW-115. Resistant cells may not show the characteristic drop in ATP levels seen in sensitive cells.[1]

  • Possible Cause 2: Compound instability.

    • Troubleshooting Step:

      • Proper storage: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment.

      • Fresh solutions: Prepare fresh working solutions of ZZW-115 from a new stock for each experiment. Avoid repeated freeze-thaw cycles.

Problem 2: Inconsistent results in apoptosis or necroptosis assays.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Step:

      • Time-course and dose-response: Perform a thorough time-course and dose-response experiment to determine the optimal concentration of ZZW-115 and incubation time for inducing cell death in your specific cell line.

      • Positive and negative controls: Always include appropriate positive controls (e.g., staurosporine (B1682477) for apoptosis) and vehicle-treated negative controls.

      • Assay selection: Consider using multiple assays to confirm the mode of cell death. For example, combine a caspase activity assay for apoptosis with an LDH release assay for necroptosis.[4][7]

  • Possible Cause 2: Cell line-specific differences.

    • Troubleshooting Step:

      • Baseline NUPR1 levels: Characterize the baseline expression of NUPR1 in your cell line, as this can influence sensitivity to ZZW-115.[4]

      • Literature review: Consult the literature for studies using ZZW-115 in similar cell line models to guide your experimental design.

Quantitative Data Summary

Table 1: In Vitro Efficacy of ZZW-115 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma0.42[2][3]
SaOS-2Osteosarcoma7.75[2][3]
ANORPancreatic Ductal Adenocarcinoma0.84[3][7]
HN14Head and Neck Cancer4.93[3][7]
MiaPaCa-2 (Control)Pancreatic Ductal Adenocarcinoma2.90[8]
MiaPaCa-2 (Resistant(+))Pancreatic Ductal Adenocarcinoma5.68[8]

Table 2: Cellular Effects of ZZW-115 Treatment in Control vs. Resistant MiaPaCa-2 Cells

ParameterControl MiaPaCa-2Resistant(+) MiaPaCa-2Reference
NUPR1 mRNA Fold Change (vs. Parental)1.00 ± 0.2519.65 ± 1.24[8]
Cytotoxicity (4 µM ZZW-115, 24h)70.69 ± 5.70%10.93 ± 2.80%[1]
ATP Levels (% of untreated)48.63 ± 4.1093.69 ± 5.30[1]
Caspase 3/7 Activity (% of untreated)489.65 ± 37.00No significant change[1]
LDH Release (% of untreated)325.40 ± 28.00No significant change[1]

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of ZZW-115 (e.g., 0-100 µM).[2][9]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Staining:

    • Remove the medium and gently wash the cells with PBS.

    • Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.

    • Wash the plate with water to remove excess stain.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the viability of treated cells to that of untreated control cells.

2. RNA Extraction and RT-qPCR for NUPR1 Expression

  • Cell Lysis and RNA Extraction: Extract total RNA from cell pellets using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.[9]

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9]

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for NUPR1 and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.[9]

  • Analysis: Calculate the relative expression of NUPR1 using the ΔΔCt method, normalizing to the housekeeping gene.

3. Western Blotting for NUPR1 Protein Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against NUPR1 overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[10]

Visualizations

ZZW115_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Cell Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ZZW115 This compound NUPR1_cyto NUPR1 ZZW115->NUPR1_cyto Inhibits Importin Importin ZZW115->Importin Blocks Translocation Mitochondrion Mitochondrion ZZW115->Mitochondrion Induces Dysfunction NUPR1_cyto->Importin Binds NUPR1_nuc NUPR1 Importin->NUPR1_nuc Nuclear Translocation ROS ↑ ROS Mitochondrion->ROS ATP ↓ ATP Mitochondrion->ATP Apoptosis Apoptosis Mitochondrion->Apoptosis Necroptosis Necroptosis Mitochondrion->Necroptosis Ferroptosis Ferroptosis ROS->Ferroptosis DNA_Damage_Response Inhibition of DNA Damage Response NUPR1_nuc->DNA_Damage_Response Modulates ZZW115_Resistance_Mechanism cluster_Sensitive ZZW-115 Sensitive Cell cluster_Resistant ZZW-115 Resistant Cell ZZW115_S ZZW-115 NUPR1_S NUPR1 ZZW115_S->NUPR1_S Inhibits Mito_S Mitochondrial Dysfunction NUPR1_S->Mito_S Leads to CellDeath_S Apoptosis / Necroptosis Mito_S->CellDeath_S ZZW115_R ZZW-115 NUPR1_R ↑↑ NUPR1 ZZW115_R->NUPR1_R Ineffective Inhibition Metabolic_Adapt Metabolic Adaptation (ATP Maintenance) NUPR1_R->Metabolic_Adapt Survival_Pathways ↑ Survival Pathways (p53, UPR) NUPR1_R->Survival_Pathways CellSurvival_R Cell Survival Metabolic_Adapt->CellSurvival_R Survival_Pathways->CellSurvival_R Experimental_Workflow_Resistance_Monitoring Start Long-term ZZW-115 Treatment Cell_Culture Cell Culture (e.g., MiaPaCa-2) Start->Cell_Culture Harvest_Cells Harvest Cells (Treated vs. Control) Cell_Culture->Harvest_Cells Viability_Assay Cell Viability Assay (IC50 Determination) Harvest_Cells->Viability_Assay RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Protein_Extraction Protein Extraction Harvest_Cells->Protein_Extraction Analysis Data Analysis and Comparison Viability_Assay->Analysis qPCR RT-qPCR (NUPR1 Expression) RNA_Extraction->qPCR qPCR->Analysis Western_Blot Western Blot (NUPR1 Protein) Protein_Extraction->Western_Blot Western_Blot->Analysis

References

Technical Support Center: Overcoming ZZW-115 Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ZZW-115 hydrochloride in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein often overexpressed in various cancers[1][2]. It competitively binds to the nuclear localization signal (NLS) region of NUPR1, preventing its translocation to the nucleus and disrupting its interactions with key molecular partners essential for cancer cell survival under stress[2][3]. This inhibition leads to cancer cell death primarily through a combination of necroptosis and apoptosis, which is associated with mitochondrial metabolism failure, characterized by decreased ATP production and increased reactive oxygen species (ROS)[1][4].

Q2: My cancer cell line is showing reduced sensitivity to ZZW-115. What is the likely mechanism of resistance?

A2: The primary mechanism of acquired resistance to ZZW-115 in cancer cells, particularly observed in pancreatic ductal adenocarcinoma (PDAC) models, is the significant overexpression of its target, NUPR1[2][5][6]. Resistant cells can exhibit substantially higher levels of NUPR1 mRNA and protein[2][7]. These resistant cells also undergo metabolic reprogramming, including increased mitochondrial activity and a greater ability to manage redox homeostasis, which contributes to a "reinforced survival" phenotype[2][5].

Q3: Is ZZW-115 resistance permanent?

A3: Studies have shown that ZZW-115 resistance can be partially reversible. When the selective pressure of the drug is removed from resistant cell lines, a reduction in NUPR1 mRNA expression has been observed, suggesting a degree of plasticity in the resistance mechanism[2][6][7]. However, some molecular and cellular adaptations may persist even after drug withdrawal[5].

Q4: Can ZZW-115 be used to sensitize cancer cells to other therapies?

A4: Yes, ZZW-115 has been shown to sensitize cancer cells to genotoxic agents. By inhibiting the nuclear translocation of NUPR1, ZZW-115 can impair the DNA damage response (DDR) in cancer cells, making them more susceptible to treatments like chemotherapy and radiation[8][9]. Specifically, it has been found to reduce the SUMOylation of several proteins involved in the DDR[8][10].

Troubleshooting Guide

Issue: Decreased efficacy of ZZW-115 in my cell line over time.

This is a common indication of acquired resistance. Here are some steps to investigate and potentially overcome this issue.

Step 1: Confirm Resistance and Characterize the Resistant Phenotype

  • Hypothesis: The cancer cells have developed resistance to ZZW-115, likely through the upregulation of NUPR1.

  • Recommendation: Perform a dose-response curve to compare the IC50 values of your resistant cell line with the parental, sensitive cell line. A significant shift in the IC50 indicates resistance. Concurrently, assess the NUPR1 expression levels at both the mRNA (via qPCR) and protein (via Western blot) levels.

Step 2: Investigate Potential Strategies to Overcome Resistance

  • Hypothesis 1: Combination therapy with genotoxic agents will re-sensitize cells to treatment.

    • Rationale: ZZW-115 inhibits the DNA damage response, which can create a synthetic lethality when combined with DNA-damaging agents[8][9].

    • Recommendation: Treat the ZZW-115-resistant cells with a combination of ZZW-115 and a genotoxic agent (e.g., 5-FU, oxaliplatin, or radiation). Assess cell viability and markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX)[8].

  • Hypothesis 2: A drug holiday (temporary withdrawal of ZZW-115) may partially restore sensitivity.

    • Rationale: Since ZZW-115 resistance is linked to the overexpression of NUPR1 and is partially reversible, removing the drug may lower NUPR1 levels[2][7].

    • Recommendation: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with ZZW-115. Monitor NUPR1 expression and cell viability to determine if sensitivity is restored.

Data Presentation

Table 1: Cytotoxicity of ZZW-115 in Sensitive vs. Resistant Pancreatic Cancer Cells

Cell LineTreatmentCytotoxicity (%)
Control MiaPaCa-24 µM ZZW-115 (24h)70.69 ± 5.70
Resistant(+) MiaPaCa-24 µM ZZW-115 (24h)10.93 ± 2.80
Data adapted from a study on ZZW-115 resistance in MiaPaCa-2 cells[2].

Table 2: NUPR1 mRNA Expression in Sensitive and Resistant Cells

Cell LineConditionNUPR1 mRNA Fold Change
Control MiaPaCa-2Untreated1.00 ± 0.25
Resistant(+) MiaPaCa-2Untreated19.65 ± 1.24
Control MiaPaCa-2ZZW-115 Treated4.98 ± 0.53
Resistant(-) MiaPaCa-2ZZW-115 Treated6.06 ± 0.69
Resistant(+) MiaPaCa-2ZZW-115 Treated17.45 ± 2.03
Data reflects the significant upregulation of NUPR1 in resistant cells[2].

Table 3: IC50 Values of ZZW-115 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma0.42
ANORPancreatic Ductal Adenocarcinoma0.84
HN14Pancreatic Ductal Adenocarcinoma4.93
SaOS-2Osteosarcoma7.75
IC50 values demonstrate a range of sensitivities across different cancer types[4][11].

Experimental Protocols

Protocol 1: Generation of ZZW-115 Resistant Cancer Cell Lines

This protocol describes a method for inducing ZZW-115 resistance in a cancer cell line, such as MiaPaCa-2, through adaptive selection[2][5].

  • Initial Exposure: Culture MiaPaCa-2 cells in their standard growth medium. Expose the cells to an initial concentration of ZZW-115 that causes significant cell death.

  • Recovery: Once substantial cell death is observed, remove the drug-containing medium and replace it with fresh, drug-free medium to allow the surviving subpopulation to recover and repopulate.

  • Dose Escalation: After the cells have recovered, re-expose them to ZZW-115, potentially at a slightly increased concentration.

  • Cyclical Treatment: Repeat the cycles of exposure and recovery, progressively enriching the cell population for resistant variants.

  • Confirmation of Resistance: After several cycles, establish a resistant subpopulation (e.g., Resistant(+) MiaPaCa-2) and confirm the degree of resistance by comparing its IC50 value to the parental cell line.

Protocol 2: Western Blot for NUPR1 Protein Expression

This protocol is for assessing the protein levels of NUPR1 in sensitive versus resistant cells[2][7].

  • Cell Lysis: Collect cell pellets from both control and resistant cell lines. Lyse the cells in RIPA buffer (0.5 M Tris-HCl, pH 7.4, 1.5 M NaCl, 2.5% deoxycholic acid, 10% NP-40, 10 mM EDTA) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each lysate onto an acrylamide (B121943) gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NUPR1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use a loading control, such as beta-actin, to ensure equal protein loading.

  • Detection: Visualize the protein bands using an ECL detection system.

Visualizations

ZZW115_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus ZZW115 ZZW-115 NUPR1_cyto NUPR1 (Cytoplasm) ZZW115->NUPR1_cyto Inhibits Mitochondria Mitochondria ZZW115->Mitochondria Impacts NUPR1_nuc NUPR1 (Nucleus) NUPR1_cyto->NUPR1_nuc Nuclear Translocation Survival_Genes Pro-Survival Gene Expression NUPR1_nuc->Survival_Genes Promotes ATP_dec ATP Decrease Mitochondria->ATP_dec Leads to ROS_inc ROS Increase Mitochondria->ROS_inc Leads to Cell_Death Necroptosis & Apoptosis ATP_dec->Cell_Death ROS_inc->Cell_Death

Caption: Mechanism of action of ZZW-115 in cancer cells.

ZZW115_Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell ZZW115_S ZZW-115 NUPR1_S NUPR1 (Normal Level) ZZW115_S->NUPR1_S Inhibits Cell_Death_S Cell Death NUPR1_S->Cell_Death_S Leads to ZZW115_R ZZW-115 NUPR1_R NUPR1 (Overexpressed) ZZW115_R->NUPR1_R Insufficient Inhibition Cell_Survival_R Cell Survival NUPR1_R->Cell_Survival_R Promotes Metabolic_Adapt Metabolic Adaptation (e.g., increased mitochondrial activity) Metabolic_Adapt->Cell_Survival_R Contributes to

Caption: Acquired resistance mechanism to ZZW-115.

Overcoming_Resistance_Workflow Start Decreased ZZW-115 Efficacy Observed Confirm_Resistance 1. Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Characterize 2. Characterize Phenotype (qPCR/Western for NUPR1) Confirm_Resistance->Characterize Strategy 3. Select Strategy Characterize->Strategy Combo_Therapy Combination Therapy (e.g., + Genotoxic Agent) Strategy->Combo_Therapy Hypothesis 1 Drug_Holiday Drug Holiday (Temporary Withdrawal) Strategy->Drug_Holiday Hypothesis 2 Assess_Combo 4a. Assess Viability & Apoptosis Combo_Therapy->Assess_Combo Assess_Holiday 4b. Re-challenge & Assess Sensitivity/NUPR1 Levels Drug_Holiday->Assess_Holiday Outcome Outcome: Potentially Restored Sensitivity Assess_Combo->Outcome Assess_Holiday->Outcome

Caption: Troubleshooting workflow for ZZW-115 resistance.

References

ZZW-115 Hydrochloride Off-Target Effects on hERG Channel: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of ZZW-115 hydrochloride on the human Ether-à-go-go-Related Gene (hERG) potassium channel. ZZW-115, a potent inhibitor of the nuclear protein 1 (NUPR1), has shown promise as an anti-cancer agent, particularly for pancreatic cancer.[1][2][3][4] However, its clinical development has been impeded by potential cardiotoxicity linked to its interaction with the hERG channel.[1][2][4][5] Understanding and mitigating this off-target effect is critical for the safe advancement of ZZW-115 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target effect of this compound?

A1: The primary known off-target effect of this compound is the inhibition of the hERG potassium channel.[1][2][4] This channel plays a crucial role in the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1]

Q2: What is the reported IC50 value for ZZW-115 inhibition of the hERG channel?

A2: A study utilizing the Predictor™ hERG Fluorescence Polarization assay reported an IC50 value of 2 µM for ZZW-115.[4] For comparison, the potent hERG blocker E-4031 showed an IC50 of 0.06 µM in the same assay.[4]

Q3: Why is hERG channel inhibition a significant concern in drug development?

A3: Drug-induced blockade of the hERG channel is a major reason for the failure of drug candidates in preclinical and clinical development and the withdrawal of approved drugs from the market.[4] The potential for cardiotoxicity is a significant safety concern for regulatory agencies and pharmaceutical companies. Therefore, early assessment of a compound's hERG liability is a critical step in the drug discovery process.

Q4: How does the on-target activity of ZZW-115 relate to its off-target hERG effect?

A4: ZZW-115 is a potent inhibitor of NUPR1, with a reported Kd of 2.1 µM.[6] Its anticancer effects are attributed to the induction of necroptosis and apoptosis in tumor cells.[6][7] The off-target hERG inhibition appears to be an independent pharmacological activity of the molecule and is considered a significant liability that hinders its therapeutic potential.[1][2][4][5]

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during their experiments with ZZW-115 and the hERG channel.

Issue 1: Discrepancy in IC50 values for hERG inhibition across different assays.

  • Possible Cause: Different experimental methodologies can yield varying IC50 values. The two main methods are electrophysiological assays (e.g., patch-clamp) and binding assays (e.g., fluorescence polarization). Electrophysiology directly measures the functional inhibition of the channel, while binding assays measure the displacement of a fluorescent tracer.

  • Troubleshooting Steps:

    • Verify Assay Conditions: Ensure that the experimental conditions (e.g., cell line, temperature, buffer composition) are consistent and well-documented.

    • Use a Reference Compound: Always include a known hERG inhibitor with a well-established IC50 value (e.g., E-4031, astemizole) as a positive control to validate your assay setup.

    • Consider Assay Limitations: Be aware of the inherent differences between assay types. For a comprehensive understanding, it is advisable to test the compound in both a functional (e.g., automated patch-clamp) and a binding assay.

Issue 2: High variability in experimental results.

  • Possible Cause:

    • Compound Solubility: this compound has specific solubility properties. Poor solubility can lead to inaccurate concentrations and variable results.

    • Cell Health and Viability: The health of the cells expressing the hERG channels is crucial for reliable data.

    • Instrument Calibration: Improperly calibrated equipment can introduce significant error.

  • Troubleshooting Steps:

    • Confirm Compound Solubility: Prepare fresh stock solutions and ensure the final concentration in the assay buffer does not exceed the compound's solubility limit. The use of DMSO may be required, and the final concentration of DMSO should be kept low and consistent across all wells.

    • Monitor Cell Health: Regularly check the viability and passage number of the cell line used for the assay.

    • Calibrate Instruments: Ensure all equipment, such as automated patch-clamp systems or microplate readers, are properly calibrated and maintained according to the manufacturer's instructions.

Issue 3: Unexpected cytotoxicity observed in hERG assay cell lines.

  • Possible Cause: At higher concentrations, ZZW-115 can induce cell death through apoptosis and necroptosis, its primary on-target mechanism of action.[6][7] This cytotoxicity can interfere with the hERG assay measurements.

  • Troubleshooting Steps:

    • Determine Cytotoxicity Threshold: Perform a separate cytotoxicity assay (e.g., MTT or LDH release assay) on the hERG-expressing cell line to determine the concentration range at which ZZW-115 is not cytotoxic.

    • Limit Maximum Concentration: In the hERG assay, use a maximum concentration of ZZW-115 that is below the determined cytotoxic threshold.

    • Reduce Incubation Time: If possible, shorten the incubation time of the compound with the cells to minimize the impact of cytotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with its intended target (NUPR1) and its off-target (hERG channel).

ParameterValueAssay MethodTargetReference
IC50 2 µMPredictor™ hERG Fluorescence Polarization AssayhERG Channel[4]
Kd 2.1 µMNot specifiedNUPR1[6]
IC50 (HepG2 cells) 0.42 µMCell Viability AssayNUPR1 (in situ)[6][8]
IC50 (SaOS-2 cells) 7.75 µMCell Viability AssayNUPR1 (in situ)[6][8]

Experimental Protocols

Below are detailed methodologies for two key experiments used to assess the off-target effects of compounds on the hERG channel.

Automated Patch-Clamp Electrophysiology

This method directly measures the inhibitory effect of a compound on the hERG potassium current in whole cells.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Cell Preparation:

    • Culture cells in appropriate media and conditions until they reach 70-90% confluency.

    • On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the external buffer solution and maintain them in suspension.

  • Solutions:

    • Internal Solution (in mM): 120 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Procedure:

    • Obtain a stable whole-cell recording in the external buffer solution.

    • Apply the voltage protocol and record the baseline hERG current.

    • Perfuse the cell with increasing concentrations of this compound.

    • At each concentration, apply the voltage protocol and record the steady-state hERG current.

    • Include a positive control (e.g., E-4031) and a vehicle control (e.g., DMSO).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Predictor™ hERG Fluorescence Polarization Assay

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the hERG channel by a test compound.

  • Materials:

    • Predictor™ hERG Membrane preparation

    • Predictor™ hERG Tracer Red

    • Assay Buffer

    • Test compound (this compound)

    • Positive control (e.g., E-4031)

    • 384-well, low-volume, black microplates

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a 384-well plate, add the following to each well:

      • Test compound or control

      • Predictor™ hERG Tracer Red

      • Predictor™ hERG Membrane preparation

    • Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Detection:

    • Use a microplate reader equipped with fluorescence polarization optics.

    • Set the excitation wavelength to ~530 nm and the emission wavelength to ~590 nm.

    • Measure both the parallel and perpendicular fluorescence emission for each well.

  • Data Analysis:

    • The instrument software calculates the fluorescence polarization (mP) values.

    • Plot the mP values against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ZZW115_Signaling_Pathway cluster_on_target On-Target Pathway (Anticancer Effect) cluster_off_target Off-Target Pathway (Cardiotoxicity) ZZW115 ZZW-115 Hydrochloride NUPR1 NUPR1 ZZW115->NUPR1 Inhibition (Kd = 2.1 µM) Necroptosis Necroptosis NUPR1->Necroptosis Induces Apoptosis Apoptosis NUPR1->Apoptosis Induces TumorCellDeath Tumor Cell Death Necroptosis->TumorCellDeath Apoptosis->TumorCellDeath ZZW115_off ZZW-115 Hydrochloride hERG hERG K+ Channel ZZW115_off->hERG Inhibition (IC50 = 2 µM) Repolarization Cardiac Action Potential Repolarization hERG->Repolarization Inhibits QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Leads to Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia

Caption: Signaling pathway of this compound.

hERG_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary/Confirmatory Screening cluster_decision Decision Making FP_Assay Fluorescence Polarization (FP) Assay (High-Throughput) Data_Analysis_1 Determine IC50 values FP_Assay->Data_Analysis_1 Patch_Clamp Automated Patch-Clamp (Functional Assay) Data_Analysis_1->Patch_Clamp Active Compounds Data_Analysis_2 Confirm IC50 and Mechanism Patch_Clamp->Data_Analysis_2 Risk_Assessment Cardiotoxicity Risk Assessment Data_Analysis_2->Risk_Assessment Compound_Library Test Compound (e.g., ZZW-115) Compound_Library->FP_Assay

Caption: Experimental workflow for hERG liability testing.

References

Technical Support Center: Preclinical Cardiotoxicity Assessment of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential cardiotoxicity of novel anticancer compounds, using the NUPR1 inhibitor ZZW-115 hydrochloride as a representative example of a new chemical entity. While this compound has shown promise in preclinical cancer models, specific data on its cardiotoxicity are not publicly available.[1][2][3] Therefore, this document serves as a general framework for designing and troubleshooting preclinical cardiotoxicity studies for such compounds.

Frequently Asked Questions (FAQs)

Q1: We are developing a novel anticancer agent, this compound. What are the initial steps to assess its potential for cardiotoxicity?

A1: The initial assessment should begin with in vitro assays to identify potential liabilities early in development. A tiered approach is recommended:

  • hERG Channel Assay: Evaluate the compound's potential to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation and arrhythmia.[4][5]

  • Comprehensive in vitro Proarrhythmia Assay (CiPA): This newer paradigm assesses the drug's effect on multiple cardiac ion channels (e.g., sodium, calcium) to provide a more comprehensive risk assessment for proarrhythmia.[5]

  • Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): Use these cells to evaluate effects on cardiomyocyte viability, contractility, and electrophysiology in a human-relevant model.[6][7]

Q2: Our compound shows some activity in the hERG assay. Does this automatically mean it will be cardiotoxic in vivo?

A2: Not necessarily. While hERG inhibition is a critical indicator, it's not always predictive of in vivo cardiotoxicity.[8] Other ion channel interactions can mitigate the effects of hERG blockade.[8] It is crucial to consider the compound's potency for hERG inhibition (IC50) in relation to its therapeutic plasma concentration. Further evaluation using hiPSC-CMs or in vivo models is necessary to understand the integrated effect.

Q3: What are the most common mechanisms of cardiotoxicity for anticancer drugs that we should investigate for a new compound like this compound?

A3: Anticancer drugs can induce cardiotoxicity through various mechanisms.[2][9][10][11][12] For a new compound, it's prudent to investigate common pathways:

  • Generation of Reactive Oxygen Species (ROS): Oxidative stress is a well-established mechanism for drugs like doxorubicin, leading to cardiomyocyte damage.[9][12]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to energy depletion (ATP reduction) and apoptosis in cardiomyocytes.[12]

  • Inhibition of Key Survival Pathways: Some drugs interfere with signaling pathways crucial for cardiomyocyte survival and function.[9]

  • Direct Myocardial Damage: This can manifest as inflammation (myocarditis), fibrosis, or direct cardiomyocyte death (apoptosis or necrosis).[2][11]

Q4: When should we transition from in vitro to in vivo cardiotoxicity studies?

A4: In vivo studies should be initiated once in vitro data suggests a potential for cardiotoxicity or to confirm a lack of effect before advancing to later-stage preclinical development. Key triggers for moving to in vivo models include significant hERG inhibition, adverse effects on hiPSC-CMs, or structural alerts in the molecule. In vivo studies in rodent and non-rodent species are essential for evaluating the integrated physiological response, including effects on hemodynamics, cardiac function, and cardiac tissue structure.[1][3]

Troubleshooting Guides

Issue 1: High variability in results from hiPSC-CM viability assays.

  • Possible Cause: Inconsistent cell culture conditions, including passage number, seeding density, and differentiation efficiency.

  • Troubleshooting Steps:

    • Standardize the hiPSC-CM differentiation protocol to ensure a consistent cardiomyocyte population.

    • Use cells within a defined passage number range.

    • Optimize seeding density to achieve a confluent monolayer.

    • Include positive and negative controls in every experiment to monitor assay performance.

Issue 2: In vivo electrocardiogram (ECG) data in rodents shows significant heart rate variability, complicating QT interval analysis.

  • Possible Cause: Rodents have a high and variable heart rate, which can make QT correction challenging. Anesthesia can also affect ECG parameters.

  • Troubleshooting Steps:

    • Use telemetry for continuous ECG monitoring in conscious, freely moving animals to avoid the confounding effects of anesthesia.[1]

    • Allow for a sufficient acclimatization period before data collection.[3]

    • Use appropriate QT correction formulas developed specifically for rodents (e.g., Bazett's formula may not be suitable).

    • Consider using a larger animal model, such as dogs or non-human primates, for more translatable ECG data.[1]

Issue 3: No clear dose-response relationship observed in in vivo cardiotoxicity studies.

  • Possible Cause: The selected dose range may be too narrow or not high enough to induce a toxic response. Pharmacokinetic properties of the compound might also play a role.

  • Troubleshooting Steps:

    • Conduct a maximum tolerated dose (MTD) study to establish an appropriate dose range.

    • Ensure that the plasma concentrations of the compound are proportional to the administered doses.

    • Consider longer duration studies, as some cardiotoxic effects are cumulative and may only manifest after chronic exposure.[2]

Quantitative Data Presentation

Due to the lack of specific cardiotoxicity data for this compound, the following tables present representative data for other anticancer agents to illustrate how to structure and present such findings.

Table 1: In Vitro Cardiotoxicity Profile of Representative Anticancer Drugs

AssayDoxorubicinTrastuzumabSunitinib
hERG IC50 (µM) > 30> 500.5 - 1.5
hiPSC-CM Viability (IC50, µM) 1 - 5> 1005 - 10
hiPSC-CM Beating Rate (EC50, µM) 0.5 - 2Not Significant1 - 5
Mitochondrial Respiration (IC50, µM) 2 - 10Not Significant5 - 15

Table 2: In Vivo Cardiotoxicity Endpoints in a Rodent Model (Hypothetical Data)

ParameterVehicle ControlZZW-115 (Low Dose)ZZW-115 (High Dose)Positive Control (Doxorubicin)
Change in LVEF (%) -1 ± 2-3 ± 3-8 ± 4-20 ± 6**
Serum Troponin I (ng/mL) 0.1 ± 0.050.15 ± 0.070.4 ± 0.11.5 ± 0.5
Heart Weight/Body Weight Ratio 3.0 ± 0.23.1 ± 0.33.5 ± 0.3*3.8 ± 0.4
QTc Interval Prolongation (%) 1 ± 12 ± 1.55 ± 210 ± 3**
p < 0.05, **p < 0.01 vs. Vehicle Control
LVEF: Left Ventricular Ejection Fraction

Experimental Protocols

Protocol 1: Assessment of Cardiomyocyte Viability using hiPSC-CMs

  • Cell Culture: Plate hiPSC-CMs in 96-well plates and culture until a synchronously beating monolayer is formed.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin). Treat the cells for 24-72 hours.

  • Viability Assay: Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells. Plot the concentration-response curve and calculate the IC50 value.

Protocol 2: In Vivo Assessment of Cardiac Function in a Rodent Model

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Dosing: Administer this compound daily via oral gavage for 28 days. Include vehicle control and positive control groups.

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.

  • Biomarker Analysis: Collect blood samples at termination for analysis of cardiac biomarkers such as troponin I and B-type natriuretic peptide (BNP).

  • Histopathology: At the end of the study, euthanize the animals, collect the hearts, and perform histopathological analysis to assess for myocardial injury, inflammation, and fibrosis.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Risk Assessment hERG hERG Assay CiPA CiPA Panel hiPSC_CM hiPSC-CM Assays (Viability, Function) Rodent Rodent Model (ECG, Echo, Biomarkers) hiPSC_CM->Rodent Proceed if risk identified NonRodent Non-Rodent Model (Telemetry, Hemodynamics) Rodent->NonRodent Confirm findings Risk Cardiotoxicity Risk (Low/Medium/High) NonRodent->Risk

Caption: Preclinical Cardiotoxicity Assessment Workflow.

cardiotoxicity_pathways cluster_mechanisms Cellular Mechanisms cluster_outcomes Adverse Outcomes Compound Anticancer Compound (e.g., ZZW-115) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Ion Ion Channel Blockade (e.g., hERG) Compound->Ion Apoptosis ↑ Apoptosis ROS->Apoptosis Mito->Apoptosis Arrhythmia Arrhythmia Ion->Arrhythmia CellDeath Cardiomyocyte Death Apoptosis->CellDeath HF Heart Failure Arrhythmia->HF Contractility ↓ Contractile Function Contractility->HF CellDeath->Contractility

Caption: Common Signaling Pathways in Drug-Induced Cardiotoxicity.

References

Technical Support Center: ZZW-115 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of ZZW-115 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: The solid powder should be stored at -20°C and is stable for at least three to four years.

  • Stock Solutions: Prepared stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3]

2. How do I prepare a stock solution of this compound?

The solubility of this compound varies depending on the solvent. It is important to use fresh, high-quality solvents to achieve optimal dissolution.

  • DMSO: Soluble up to 83.33 mg/mL (145.18 mM).[2][3] Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility, so it is recommended to use a fresh, unopened vial.[3]

  • Water: Soluble up to 60-100 mg/mL (104.54-174.23 mM).[2][3]

  • Ethanol: Soluble.[4]

For most in vitro applications, a stock solution is typically prepared in DMSO. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often necessary.[1][2]

3. My this compound solution has precipitated. What should I do?

Precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[1][3]

  • Sonication/Warming: Gentle warming and/or sonication can aid in the dissolution of the compound.[2][5] Be cautious with warming to avoid potential degradation.

  • pH of Aqueous Solutions: If working with aqueous buffers, the pH could influence solubility. While specific data for this compound is limited, related compounds can exhibit pH-dependent solubility.

  • Storage Temperature: If the solution was stored at a lower temperature than recommended, the compound might have precipitated out. Try warming the solution to room temperature and vortexing.

4. I am observing a loss of activity in my this compound solution. What could be the cause?

A decrease in the biological activity of your this compound solution could indicate degradation. ZZW-115, a phenothiazine (B1677639) derivative, may be susceptible to the following degradation pathways:

  • Oxidation: The phenothiazine core is prone to oxidation, which can lead to the formation of less active or inactive byproducts such as sulfoxides.[1][6][7] This can be accelerated by exposure to air and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of phenothiazine compounds.[2][8][9] It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.

Data Summary

Table 1: Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO83.33 - 93145.18 - 162.02Use of fresh, non-hygroscopic DMSO is recommended.[1][2]
Water60 - 100104.54 - 174.23Sonication may be required to achieve full dissolution.[2][3]
EthanolSolubleNot specified[4]
Table 2: Stability of this compound
FormStorage TemperatureDuration
Solid Powder-20°C≥ 4 years[4]
In Solvent-80°C1 year[1][2]
In Solvent-20°C1 month[1][3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 573.97 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.74 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visual Guides

Diagram 1: General Workflow for this compound Solution Preparation and Handling

G Workflow for this compound Solution Preparation A Weigh ZZW-115 HCl Powder B Add Anhydrous Solvent (e.g., DMSO) A->B C Vortex / Sonicate to Dissolve B->C D Aliquot into Light-Protected Vials C->D E Store at -80°C (long-term) or -20°C (short-term) D->E F Thaw and Dilute for Experiment E->F

Caption: Recommended steps for preparing and storing this compound solutions.

Diagram 2: Potential Degradation Pathways of this compound in Solution

G Potential Degradation Pathways A This compound in Solution B Oxidation (e.g., exposure to air) A->B C Photodegradation (e.g., light exposure) A->C D Oxidized Products (e.g., Sulfoxides) B->D E Photodegradation Products C->E F Loss of Biological Activity D->F E->F

References

Optimizing ZZW-115 Hydrochloride Incubation Time for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZZW-115 hydrochloride. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to optimize the incubation time of this compound for cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent inhibitor of the nuclear protein 1 (NUPR1).[1][2] By binding to NUPR1, ZZW-115 prevents its translocation to the nucleus, disrupting critical pathways for cancer cell survival under stress.[3][4] This inhibition leads to mitochondrial dysfunction, characterized by a decrease in ATP production and an increase in reactive oxygen species (ROS).[5][6] Consequently, ZZW-115 induces cancer cell death through multiple programmed cell death pathways, including necroptosis, apoptosis, and ferroptosis.[1][6][7][8]

Q2: What is a typical starting point for incubation time when assessing the cytotoxicity of this compound?

A2: Based on published data, standard incubation times for cytotoxicity assays with this compound are 24, 48, and 72 hours.[5][7] A time-course experiment is highly recommended to determine the optimal incubation period for your specific cell line and experimental conditions.[9][10]

Q3: How do I determine the optimal concentration range of this compound for my experiments?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Reported IC50 values generally fall within the range of 0.25 µM to 7.75 µM.[1][5][8] It is advisable to perform a preliminary dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective range for your specific cell line.[9]

Q4: What are some common issues I might encounter during my cytotoxicity assay with this compound?

A4: Common issues include high variability between replicate wells, low signal-to-noise ratio, and inconsistent results. These can stem from uneven cell seeding, pipetting errors, or contamination.[9][11] For troubleshooting specific to ZZW-115, consider its solubility and potential for off-target effects at very high concentrations.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound in a specific cell line using a standard MTT assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[5]

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for three different time points: 24, 48, and 72 hours.

  • MTT Assay:

    • At the end of each incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[12]

    • After incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration for each incubation time to generate dose-response curves and determine the IC50 value for each time point. The optimal incubation time will be the one that provides a robust and reproducible cytotoxic effect with a clear dose-response relationship.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma720.42[1][5]
SaOS-2Osteosarcoma727.75[1][5]
ANORPancreatic Ductal Adenocarcinoma720.84[1]
HN14Pancreatic Ductal Adenocarcinoma724.93[1]
MiaPaCa-2Pancreatic Ductal Adenocarcinoma24~3-5[4][6][8]
LIPCPancreatic Ductal Adenocarcinoma24~3-5[8]
Foie8bPancreatic Ductal Adenocarcinoma24~3-5[8]
02-063Pancreatic Ductal Adenocarcinoma24~3-5[8]

Visualizations

G This compound Mechanism of Action ZZW115 This compound NUPR1 NUPR1 ZZW115->NUPR1 inhibits Mitochondria Mitochondria ZZW115->Mitochondria affects Nucleus Nucleus NUPR1->Nucleus translocation ATP ATP Production Mitochondria->ATP decreases ROS ROS Production Mitochondria->ROS increases CellDeath Cell Death (Necroptosis, Apoptosis, Ferroptosis) ATP->CellDeath ROS->CellDeath

Caption: Mechanism of action of this compound.

G Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed Seed cells in 96-well plate Incubate24h Incubate for 24h Seed->Incubate24h PrepareCompound Prepare ZZW-115 dilutions Incubate24h->PrepareCompound Treat Treat cells with ZZW-115 PrepareCompound->Treat Incubate24 Incubate 24h Treat->Incubate24 Incubate48 Incubate 48h Treat->Incubate48 Incubate72 Incubate 72h Treat->Incubate72 MTT24 Perform MTT Assay Incubate24->MTT24 MTT48 Perform MTT Assay Incubate48->MTT48 MTT72 Perform MTT Assay Incubate72->MTT72 Analyze Analyze Data & Determine Optimal Time MTT24->Analyze MTT48->Analyze MTT72->Analyze

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[9]
Low cytotoxicity observed at expected effective concentrations Incubation time is too short, cell density is too high, compound degradation.Extend the incubation time (e.g., to 96 hours). Optimize cell seeding density. Prepare fresh dilutions of this compound for each experiment.
High background in cytotoxicity assay Contamination (bacterial or fungal), interference from phenol (B47542) red in the medium.Check cell cultures for contamination. Use a culture medium without phenol red for the assay, if possible.[13]
Inconsistent IC50 values across experiments Variation in cell passage number, inconsistent incubation conditions, reagent variability.Use cells within a consistent range of passage numbers. Ensure consistent temperature, humidity, and CO2 levels. Use the same lot of reagents whenever possible.
Precipitation of this compound in culture medium Poor solubility at high concentrations.Ensure the final DMSO concentration is low (typically <0.5%).[9] Gently warm the culture medium to 37°C before adding the this compound stock solution and vortex thoroughly.[9]

References

Validation & Comparative

A Comparative Analysis of Cytotoxicity: ZZW-115 Hydrochloride vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic properties of ZZW-115 hydrochloride, a novel NUPR1 inhibitor, and paclitaxel (B517696), a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and efficacy of these two compounds.

Executive Summary

This compound and paclitaxel are both potent cytotoxic agents against a range of cancer cell lines. However, they operate through distinct mechanisms of action. This compound induces cell death primarily through the inhibition of Nuclear Protein 1 (NUPR1), leading to a cascade of events including mitochondrial dysfunction and multiple forms of programmed cell death. In contrast, paclitaxel's cytotoxicity stems from its ability to stabilize microtubules, leading to mitotic arrest and apoptosis. This guide presents a side-by-side comparison of their cytotoxic profiles, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, exposure time, and assay method used.

Cell LineCancer TypeCompoundIC50Exposure Time
MiaPaCa-2 Pancreatic Ductal AdenocarcinomaThis compound~1.52 - 2.42 µM[1]72 hours[2]
Paclitaxel (nab-paclitaxel)4.1 pM[3]72 hours[3]
Panc-1 Pancreatic Ductal AdenocarcinomaThis compoundNot explicitly found72 hours[4]
Paclitaxel (nab-paclitaxel)7.3 pM[3]72 hours[3]
Paclitaxel0.008 µM[5]Not Specified
ANOR Pancreatic CancerThis compound0.84 µM[2][6][7]72 hours[2][6]
HN14 Head and Neck CancerThis compound4.93 µM[2][6][7]72 hours[2][6]
HepG2 Hepatocellular CarcinomaThis compound0.42 µM[2][4][6][7]24-72 hours[2][6]
SaOS-2 OsteosarcomaThis compound7.75 µM[2][4][6][7]24-72 hours[2][6]
Various Human Tumors VariousPaclitaxel2.5 - 7.5 nM[8]24 hours[8]

Mechanisms of Action and Signaling Pathways

This compound: Targeting NUPR1

This compound exerts its cytotoxic effects by inhibiting Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers. By binding to NUPR1, ZZW-115 prevents its translocation to the nucleus, disrupting its function in promoting tumor progression. This inhibition triggers a cascade of cellular events, including:

  • Mitochondrial Dysfunction: ZZW-115 treatment leads to a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[7]

  • Induction of Multiple Cell Death Pathways: ZZW-115 has been shown to induce necroptosis, apoptosis, and ferroptosis in cancer cells.[7]

ZZW115_Pathway ZZW115 This compound NUPR1_cyto NUPR1 (Cytoplasm) ZZW115->NUPR1_cyto inhibits NUPR1_nucleus NUPR1 (Nucleus) NUPR1_cyto->NUPR1_nucleus translocation Mitochondria Mitochondria NUPR1_cyto->Mitochondria affects TumorProgression Tumor Progression NUPR1_nucleus->TumorProgression promotes Importin Importin ATP_prod ATP Production ↓ Mitochondria->ATP_prod ROS_prod ROS Production ↑ Mitochondria->ROS_prod CellDeath Necroptosis, Apoptosis, Ferroptosis ATP_prod->CellDeath ROS_prod->CellDeath

This compound Mechanism of Action
Paclitaxel: Microtubule Stabilization

Paclitaxel is a well-established anticancer agent that targets the microtubule network within cells. Its primary mechanism involves:

  • Microtubule Hyper-stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.

  • Mitotic Arrest: The stabilized, non-functional microtubules interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin binds to Stabilization Hyper-stabilization Paclitaxel->Stabilization promotes Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Stabilization MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle MitoticArrest G2/M Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Paclitaxel Mechanism of Action

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of this compound and paclitaxel. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (CCK-8 or MTT)

This protocol outlines the general steps for determining cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of ZZW-115 HCl or Paclitaxel incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_reagent Add CCK-8 or MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure_abs Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) incubate3->measure_abs analyze_data Calculate IC50 values measure_abs->analyze_data end End analyze_data->end

References

A Comparative Guide to NUPR1 Inhibitors: ZZW-115 Hydrochloride vs. AJO14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Protein 1 (NUPR1), a stress-induced transcriptional regulator, has emerged as a compelling target in oncology.[1] Its overexpression is linked to the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC), making it a focal point for therapeutic intervention.[1] This guide provides a detailed comparison of two prominent NUPR1 inhibitors, ZZW-115 hydrochloride and AJO14, offering insights into their performance, mechanisms of action, and key differentiators supported by experimental data.

ZZW-115, a potent NUPR1 inhibitor, has demonstrated significant anticancer activity. However, its clinical development has been hampered by potential cardiotoxicity due to off-target effects on the hERG potassium channel.[2][3] In response to this limitation, AJO14 was developed as a NUPR1 inhibitor with a more favorable safety profile, specifically designed to minimize hERG binding.[2][3]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and AJO14, providing a direct comparison of their binding affinity, in vitro cytotoxicity, and off-target effects.

Table 1: Binding Affinity and In Vitro Efficacy

CompoundTargetBinding Affinity (Kd)Pancreatic Cancer Cell Line IC50 RangeOther Cancer Cell Line IC50 Range
This compound NUPR12.1 µM[4][5][6][7]0.84 - 4.93 µM[4][5][6][7]0.42 - 7.75 µM[4][6][8]
AJO14 NUPR14.9 µM[9]10.6 - 23.7 µM[9]Data not readily available

Table 2: Off-Target hERG Channel Inhibition

CompoundhERG IC50
ZZW-115 2 µM[3][10]
AJO14 > 80 µM[3][10]
E-4031 (Positive Control) 0.06 µM[3][10]

Mechanism of Action and Signaling Pathways

Both ZZW-115 and AJO14 exert their anticancer effects by inhibiting NUPR1, leading to cancer cell death. However, they induce distinct downstream signaling pathways.

This compound: Inhibition of NUPR1 by ZZW-115 leads to a multi-faceted cell death program involving necroptosis and apoptosis.[4][11] This is accompanied by mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[4] Furthermore, ZZW-115 has been shown to inhibit the nuclear translocation of NUPR1, a critical step for its function in promoting cancer cell survival and resistance to therapy.[6][10][12][13] This inhibition of nuclear translocation also interferes with the SUMOylation of proteins involved in the DNA damage response, sensitizing cancer cells to genotoxic agents.[6][10][12]

ZZW115_Pathway ZZW115 ZZW-115 NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Nuclear_Translocation Nuclear Translocation ZZW115->Nuclear_Translocation Inhibits Mitochondria Mitochondria ZZW115->Mitochondria Disrupts NUPR1->Nuclear_Translocation Promotes NUPR1->Mitochondria Maintains Function SUMOylation SUMOylation of DNA Repair Proteins ↓ Nuclear_Translocation->SUMOylation Enables ROS ROS Production ↑ Mitochondria->ROS ATP ATP Production ↓ Mitochondria->ATP Apoptosis Apoptosis Mitochondria->Apoptosis Necroptosis Necroptosis ROS->Necroptosis Cell_Death Cancer Cell Death Necroptosis->Cell_Death Apoptosis->Cell_Death DNA_Damage_Response DNA Damage Response ↓ SUMOylation->DNA_Damage_Response DNA_Damage_Response->Cell_Death Sensitizes to Genotoxic Agents

ZZW-115 Mechanism of Action

AJO14: AJO14 was identified through high-throughput screening as a NUPR1 inhibitor with significantly lower affinity for the hERG channel.[2][3] Its mechanism of action also involves the induction of multiple cell death pathways, including apoptosis, necroptosis, and notably, parthanatos.[2][14] Parthanatos is a form of programmed cell death initiated by the hyperactivation of poly(ADP-ribose) polymerase (PARP).[15][16][17] AJO14-induced cell death is associated with a "mitochondrial catastrophe" and a decrease in ATP production.[2][14]

AJO14_Pathway AJO14 AJO14 NUPR1 NUPR1 AJO14->NUPR1 Inhibits Mitochondria Mitochondrial Catastrophe AJO14->Mitochondria Induces PARP_Activation PARP Hyperactivation AJO14->PARP_Activation Induces NUPR1->Mitochondria Protects ATP ATP Production ↓ Mitochondria->ATP Apoptosis Apoptosis Mitochondria->Apoptosis Necroptosis Necroptosis Mitochondria->Necroptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Necroptosis->Cell_Death Parthanatos Parthanatos Parthanatos->Cell_Death PARP_Activation->Parthanatos

AJO14 Mechanism of Action

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare ZZW-115 and AJO14.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the NUPR1 inhibitor (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][18]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with NUPR1 inhibitor A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E

MTT Assay Workflow
Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the inhibitor as described for the cell viability assay.[9][19]

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[19][20]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each supernatant sample.[9][19][20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][19][20]

  • Stop Reaction and Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[9][19][20]

LDH_Assay_Workflow A Treat cells with NUPR1 inhibitor B Collect cell culture supernatant A->B C Add LDH reaction mixture B->C D Incubate at room temperature C->D E Add stop solution and measure absorbance D->E

LDH Release Assay Workflow
Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with the inhibitor in a white-walled 96-well plate.[11][21][22]

  • Reagent Addition: After incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11][21][22]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[11][22]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[11][21][22]

Caspase_Assay_Workflow A Treat cells with NUPR1 inhibitor B Add Caspase-Glo® 3/7 Reagent A->B C Incubate at room temperature B->C D Measure luminescence C->D

Caspase-3/7 Assay Workflow
hERG Binding Assay (Fluorescence Polarization Assay)

This assay assesses the potential of a compound to bind to the hERG potassium channel, a key indicator of potential cardiotoxicity.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound.[23][24]

  • Assay Plate Preparation: In a 384-well plate, add the diluted compound, a fluorescent tracer, and hERG membrane preparations.[23][24]

  • Incubation: Incubate the plate for 1 to 4 hours at room temperature.[23][24]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer and binding of the compound to the hERG channel.[23][24][25]

hERG_Assay_Workflow A Prepare serial dilutions of test compound B Add compound, tracer, and hERG membranes to plate A->B C Incubate at room temperature B->C D Measure fluorescence polarization C->D

References

Combination Therapy of ZZW-115 Hydrochloride with Gemcitabine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the combination therapy of ZZW-115 hydrochloride with gemcitabine (B846) for the treatment of pancreatic cancer, benchmarked against monotherapy alternatives. The content is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by preclinical experimental data.

Executive Summary

The combination of ZZW-115, a first-in-class NUPR1 (Nuclear Protein 1) inhibitor, with the standard-of-care chemotherapeutic agent gemcitabine, presents a promising strategy for enhancing anti-tumor efficacy, particularly in pancreatic ductal adenocarcinoma (PDAC). Preclinical evidence strongly suggests a synergistic relationship where ZZW-115 sensitizes cancer cells to the DNA-damaging effects of gemcitabine. This guide synthesizes the available data on the mechanism of action, efficacy, and experimental protocols related to this combination therapy.

Mechanism of Action: A Synergistic Approach

Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis.[1][2][3][4][5] Upon intracellular phosphorylation, its active metabolites are incorporated into DNA, leading to chain termination and apoptosis.[1][3][4]

ZZW-115 is a potent inhibitor of NUPR1, a stress-induced protein overexpressed in various cancers, including pancreatic cancer.[6][7][8] NUPR1 is implicated in DNA damage response (DDR) and repair.[9] ZZW-115 inhibits the nuclear translocation of NUPR1, thereby impairing the cancer cells' ability to repair DNA damage induced by genotoxic agents like gemcitabine.[9][10] This disruption of the DDR pathway is believed to be the primary mechanism behind the observed synergy.

dot

Synergy_Mechanism cluster_Gemcitabine Gemcitabine Action cluster_ZZW115 ZZW-115 Action cluster_Combination Synergistic Outcome Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Induces Apoptosis_Gem Apoptosis DNA_Damage->Apoptosis_Gem Leads to DDR DNA Damage Response & Repair DNA_Damage->DDR Activates Enhanced_Apoptosis Enhanced Apoptosis & Tumor Cell Death ZZW115 ZZW-115 NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Nuclear_Translocation Nuclear Translocation ZZW115->Nuclear_Translocation Blocks NUPR1->Nuclear_Translocation Undergoes Nuclear_Translocation->DDR Enables DDR->Enhanced_Apoptosis Inhibition of Repair Potentiates Apoptosis

Caption: Synergistic mechanism of ZZW-115 and Gemcitabine.

Comparative Efficacy Data

The following tables summarize the available preclinical data comparing the efficacy of ZZW-115 and gemcitabine as monotherapies and in combination.

Table 1: In Vitro Cell Viability
Cell LineTreatmentIC50Reference
MiaPaCa-2ZZW-115 (72h)~2.0 µM
ANORZZW-115 (72h)0.84 µM[8]
HN14ZZW-115 (72h)4.93 µM[8]
HepG2ZZW-115 (24-72h)0.42 µM[8]
SaOS-2ZZW-115 (24-72h)7.75 µM[8]
MIA PaCa-2Gemcitabine (72h)Not specified
BxPC-3Gemcitabine (72h)Not specified
Panc-1Gemcitabine (72h)Not specified

Note: Direct IC50 values for the combination therapy are not yet published. The synergy is demonstrated through other assays.

Table 2: In Vitro DNA Damage (γH2AX Foci Quantification)
Cell LineTreatmentOutcomeReference
AOIPC (Primary PDAC cells)GemcitabineIncreased DNA damage[9]
AOIPC (Primary PDAC cells)ZZW-115 + GemcitabineStrongly increased DNA damage vs. Gemcitabine alone[9]
MiaPaCa-25-FUIncreased DNA damage[9]
MiaPaCa-2ZZW-115 + 5-FUStrongly increased DNA damage vs. 5-FU alone[9]

Note: 5-FU (5-fluorouracil) is another genotoxic agent. The data strongly suggests a similar synergistic effect with gemcitabine.

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Models)
Tumor ModelTreatment GroupTumor Volume ChangeReference
MiaPaCa-2 XenograftControl (Vehicle)Exponential growth[9]
MiaPaCa-2 XenograftZZW-115 (2.5 mg/kg)Moderate tumor growth inhibition[9]
MiaPaCa-2 Xenograft5-FU (20 mg/kg)Moderate tumor growth inhibition[9]
MiaPaCa-2 XenograftZZW-115 + 5-FU Significant tumor regression (near disappearance) [9]

Note: While direct in vivo data for the ZZW-115 and gemcitabine combination is not available in the reviewed literature, the results with 5-FU provide a strong rationale for its efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vivo Xenograft Model
  • Animal Model: BALB/c nude mice.

  • Cell Implantation: MiaPaCa-2 pancreatic cancer cells are xenografted.

  • Treatment Groups:

    • Control (e.g., 0.5% DMSO in physiologic serum)

    • This compound monotherapy (e.g., 2.5 mg/kg, daily)

    • Gemcitabine monotherapy (dose as per study design)

    • This compound and Gemcitabine combination therapy.

  • Administration: As per experimental design (e.g., daily intraperitoneal injections).

  • Monitoring: Tumor volume is measured at regular intervals (e.g., every 3 days).

  • Endpoint: Study endpoint is typically defined by tumor volume, animal welfare, or a predetermined time point (e.g., 30 days).[9]

γH2AX Immunofluorescence Assay for DNA Damage
  • Cell Culture: Pancreatic cancer cells (e.g., AOIPC, MiaPaCa-2) are cultured on coverslips.

  • Treatment: Cells are treated with ZZW-115, gemcitabine, or the combination for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: The number of γH2AX foci per cell nucleus is quantified using fluorescence microscopy and image analysis software.[9]

dot

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Culture Culture Pancreatic Cancer Cells Treatment_IV Treat with ZZW-115, Gemcitabine, or Combination Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment_IV->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment_IV->Apoptosis_Assay DNA_Damage_Assay γH2AX Staining for DNA Damage Treatment_IV->DNA_Damage_Assay Xenograft Establish Pancreatic Cancer Xenografts in Mice Viability_Assay->Xenograft Inform Dosing DNA_Damage_Assay->Xenograft Confirm Mechanism Treatment_Groups Administer Treatments: Control, Monotherapies, Combination Xenograft->Treatment_Groups Tumor_Measurement Measure Tumor Volume Periodically Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Survival Tumor_Measurement->Endpoint_Analysis

Caption: Experimental workflow for evaluating combination therapy.

Conclusion and Future Directions

The combination of this compound and gemcitabine holds significant promise as a novel therapeutic strategy for pancreatic cancer. The available preclinical data strongly supports a synergistic interaction, wherein ZZW-115 enhances the cytotoxic effects of gemcitabine by inhibiting the NUPR1-mediated DNA damage response. While in vivo data for this specific combination is pending in the public domain, the compelling results from studies using other genotoxic agents provide a solid foundation for its continued investigation. Future research should focus on establishing the in vivo efficacy of the ZZW-115/gemcitabine combination, optimizing dosing schedules, and exploring potential biomarkers to identify patient populations most likely to benefit from this targeted approach. Clinical trials will be the ultimate determinant of the therapeutic value of this promising combination therapy.

References

Validating the anti-tumor effects of ZZW-115 hydrochloride in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor effects of ZZW-115 hydrochloride across various cancer types. Through a detailed comparison with its parent compound, a next-generation derivative, and current standard-of-care treatments, this document serves as a valuable resource for researchers investigating novel cancer therapeutics. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

ZZW-115 is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in numerous malignancies, including pancreatic and hepatocellular carcinomas.[1][2] By targeting NUPR1, ZZW-115 induces cancer cell death through a multi-faceted mechanism involving necroptosis, apoptosis, and mitochondrial dysfunction.[3][4][5] Preclinical studies have demonstrated its significant anti-tumor activity both in vitro and in vivo. This guide critically evaluates the existing data on ZZW-115, placing its efficacy in the context of other therapeutic options and providing detailed methodologies to facilitate further research.

Comparative Analysis of Anti-Tumor Efficacy

The therapeutic potential of this compound is best understood through direct comparison with its predecessor, Trifluoperazine (TFP), its successor, AJO14, and established chemotherapeutic agents.

Trifluoperazine (TFP): The Precursor with Limitations

TFP, an approved antipsychotic drug, was initially identified as a NUPR1 inhibitor with anti-cancer properties.[5][6] However, its clinical utility for oncology is hampered by significant central nervous system side effects at the required therapeutic doses.[5][6] ZZW-115 was developed as a derivative of TFP with improved potency and a more favorable safety profile, notably lacking the neurological side effects observed with TFP in animal models.[5][7]

AJO14: A Successor Addressing Cardiotoxicity

While ZZW-115 demonstrated significant promise, concerns about potential cardiotoxicity, specifically its interaction with the hERG potassium channel, spurred the development of AJO14.[8] AJO14 is a novel NUPR1 inhibitor designed to have a lower affinity for the hERG channel, thereby reducing the risk of cardiac side effects.[8][9] Preclinical data suggests that AJO14 retains anti-tumor efficacy, inducing cell death through similar mechanisms as ZZW-115, including apoptosis and necroptosis.[8][9]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and its comparators in various cancer cell lines.

Compound Cancer Type Cell Line IC50 (µM) Treatment Duration (hours)
This compound Pancreatic Ductal AdenocarcinomaANOR0.8472
Pancreatic Ductal AdenocarcinomaHN144.9372
Pancreatic Ductal AdenocarcinomaMiaPaCa-2~1.5-2.572
Hepatocellular CarcinomaHepG20.4224-72
OsteosarcomaSaOS-27.7524-72
Breast CancerMCF70.4272
Trifluoperazine (TFP) Colorectal CancerSW62013.948
Colorectal CancerHCT11616.248
GlioblastomaU87MG~1048
Pancreatic Ductal AdenocarcinomaMiaPaCa-27.59 - 15.7524
AJO14 Pancreatic Ductal AdenocarcinomaPrimary PDAC lines10.6 - 23.772

Note: IC50 values can vary based on the specific assay conditions and cell lines used.[3][5][10][11][12][13]

In Vivo Efficacy: Xenograft Models

Animal models provide crucial insights into the systemic efficacy and tolerability of a drug candidate. The table below outlines the in vivo anti-tumor effects of ZZW-115 and its comparators.

Compound Cancer Type Animal Model Dosage and Administration Key Findings
This compound Pancreatic CancerMiaPaCa-2 Xenograft (Nude Mice)0.5-5 mg/kg, daily injection for 30 daysDose-dependent tumor regression; at 5 mg/kg, tumors almost disappeared.[3]
Pancreatic CancerPanc02 Orthotopic (Immunocompetent C57BL/6 Mice)5 mg/kg, daily for 30 daysTumor size became almost unmeasurable in some cases.[3]
Hepatocellular CarcinomaHepG2 & Hep3B Xenograft (Mice)Not specifiedSignificant anti-tumor effect.[4][14]
Trifluoperazine (TFP) GlioblastomaU87MG Xenograft (Athymic Mice)5 mg/kg/daySignificant suppression of tumor growth.[15]
Colorectal CancerHCT116 & CT26 Xenograft (BALB/c Nude Mice)Not specifiedModerate suppression of tumor growth.[11]
AJO14 Pancreatic CancerXenografted MiceNot specifiedDose-dependent tumor reduction.[8][9]
Comparison with Standard-of-Care Treatments
Cancer Type This compound Standard-of-Care Chemotherapy
Pancreatic Cancer Preclinical data shows significant tumor regression in xenograft models.[3]mFOLFIRINOX (folinic acid, 5-fluorouracil, irinotecan, oxaliplatin) and Gemcitabine plus nab-paclitaxel are first-line treatments for metastatic disease.[1][16][17]
Hepatocellular Carcinoma Preclinical data demonstrates potent anti-tumor effects in cell lines and xenografts.[4][14]Sorafenib and Lenvatinib are targeted therapies used as first-line treatments. Atezolizumab plus bevacizumab is an immunotherapy combination also used in the first-line setting.[18][19][20][21]

Mechanism of Action of this compound

ZZW-115 exerts its anti-tumor effects primarily by inhibiting NUPR1. This leads to a cascade of downstream events culminating in cancer cell death.

ZZW115_Mechanism_of_Action ZZW115 This compound NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Mitochondria Mitochondria NUPR1->Mitochondria Modulates ATP_prod ATP Production Mitochondria->ATP_prod Decreases ROS_prod ROS Overproduction Mitochondria->ROS_prod Increases Necroptosis Necroptosis ATP_prod->Necroptosis ROS_prod->Necroptosis Apoptosis Apoptosis ROS_prod->Apoptosis Cell_Death Cancer Cell Death Necroptosis->Cell_Death Apoptosis->Cell_Death

Mechanism of ZZW-115 anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anti-tumor effects of ZZW-115.

In Vitro Cell Viability Assay (MTT/CellTiter-Blue)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or CellTiter-Blue reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis and Necrosis Assays

These assays differentiate between two primary modes of cell death induced by ZZW-115.

  • Apoptosis (Caspase 3/7 Activity):

    • Plate and treat cells as described for the viability assay.

    • Use a commercially available Caspase-Glo 3/7 assay kit.

    • Add the Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader. Increased luminescence indicates higher caspase 3/7 activity and apoptosis.[3]

  • Necrosis (LDH Release Assay):

    • Plate and treat cells as described above.

    • Collect the cell culture supernatant.

    • Use a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.

    • Add the collected supernatant to the reaction mixture provided in the kit and incubate as per the manufacturer's protocol.

    • Measure the absorbance at the specified wavelength. Increased absorbance corresponds to higher LDH release and necrosis.[3]

In Vivo Xenograft Tumor Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of ZZW-115 in an animal model.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Drug Administration (ZZW-115 or Control) tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement Regularly endpoint Endpoint: Tumor Excision and Analysis measurement->endpoint end End endpoint->end

General workflow for in vivo xenograft studies.
  • Cell Preparation: Culture the desired cancer cell line (e.g., MiaPaCa-2) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control daily via intraperitoneal injection.[3]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study (e.g., 30 days) or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[22]

Conclusion

This compound is a promising NUPR1 inhibitor with potent anti-tumor activity in a range of cancer types, most notably pancreatic and hepatocellular carcinoma. Its dual mechanism of inducing both necroptosis and apoptosis, coupled with the disruption of mitochondrial function, presents a compelling strategy for overcoming cancer cell resistance. While the development of AJO14 addresses potential cardiotoxicity concerns associated with ZZW-115, the extensive preclinical data on ZZW-115 provides a strong foundation for its continued investigation. Further studies, particularly those comparing its efficacy directly with standard-of-care regimens in more complex preclinical models, are warranted to fully elucidate its therapeutic potential and pave the way for potential clinical translation. This guide provides the necessary comparative data and methodological details to support and inspire such future research endeavors.

References

A Comparative Analysis of ZZW-115 Hydrochloride-Induced Cell Death Pathways in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cell death pathways induced by ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1). The product's performance is objectively compared with other alternative anti-cancer agents, supported by experimental data. This document details the methodologies for all key experiments and visualizes the complex signaling pathways involved.

Executive Summary

This compound is a promising anti-cancer agent that targets NUPR1, a stress-response protein overexpressed in numerous cancers.[1][2] This compound has been shown to induce tumor cell death through multiple, distinct pathways, primarily necroptosis, apoptosis, and ferroptosis.[3][4][5] Its multifaceted mechanism of action offers a potential advantage over conventional chemotherapeutics that often rely on a single mode of cell killing and are susceptible to resistance. This guide presents a comparative analysis of ZZW-115's effects with other well-established and experimental anti-cancer compounds, providing a quantitative basis for its evaluation.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound and alternative compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

CompoundCancer TypeCell LineIC50 (µM)Treatment Duration (hours)Citation(s)
This compound Pancreatic Ductal AdenocarcinomaANOR0.8472[6]
Pancreatic Ductal AdenocarcinomaHN144.9372[6]
Hepatocellular CarcinomaHepG20.4224-72[6][7]
OsteosarcomaSaOS-27.7524-72[6][7]
Breast CancerMCF70.4272[6]
Trifluoperazine (TFP) Colorectal CancerSW62013.948[8][9]
Colorectal CancerHCT11616.248[8]
Oral CancerHSC-326.6524[10]
Oral CancerCa9-2223.4924[10]
Paclitaxel (B517696) Breast CancerMCF-73.5Not Specified[11]
Breast CancerMDA-MB-2310.3Not Specified[11]
Breast CancerSKBR34Not Specified[11]
Breast CancerBT-4740.019Not Specified[11]
Non-Small Cell Lung CancerNSCLC cell lines (median)9.424[12]
Sorafenib Hepatocellular CarcinomaPLC/PRF/56.3Not Specified[13]
Hepatocellular CarcinomaHepG24.5Not Specified[13]
OsteosarcomaMultiple cell lines2.1 - 8.572[14]
Shikonin (B1681659) Nasopharyngeal Carcinoma5-8F7.56[15]
Head and Neck Squamous Cell CarcinomaR HSC-36.0Not Specified[16]

Analysis of Cell Death Pathways

This compound induces a unique combination of cell death modalities. The following tables provide a comparative overview of the quantitative data supporting the induction of apoptosis, necroptosis, and ferroptosis by ZZW-115 and other agents.

Apoptosis Induction
CompoundCell LineConcentration (µM)AssayKey FindingCitation(s)
This compound MiaPaCa-23 and 5Caspase-3/7 ActivitySignificant increase in caspase activity.[1]
MiaPaCa-25Annexin V/PI StainingIncreased percentage of apoptotic cells.[1]
Paclitaxel VariousVariesMultipleInduces apoptosis through mitotic arrest.[17]
Sorafenib VariousVariesMultipleInduces apoptosis via Mcl-1 downregulation.[18]
Trifluoperazine (TFP) HCT116, SW62020Cell CountDecrease in viable cell numbers, implying cell death.[8]
Necroptosis Induction
CompoundCell LineConcentration (µM)AssayKey FindingCitation(s)
This compound MiaPaCa-2, LIPC, Foie8b, 02-063, HN143 and 5LDH ReleaseSignificant, concentration-dependent increase in LDH release.[1][6]
MiaPaCa-25LDH Release with InhibitorsLDH release reduced by Nec-1, indicating necroptosis.[1]
Shikonin 5-8F7.5Annexin V/PI Staining4.81% of cells were Annexin V-/PI+, indicative of necroptosis. Pre-treatment with Nec-1 reduced this to 1.7%.[15]
T-47D5Annexin V/PI StainingInduces a dominant necroptotic cell death.[19]
Ferroptosis Induction
CompoundCell LineConcentration (µM)AssayKey FindingCitation(s)
This compound MiaPaCa-2Concentration-dependentROS Detection, Lipid PeroxidationInduces accumulation of ROS and lipid peroxidation.[3]
Erastin/RSL-3 VariousVariesMultipleWell-established inducers of ferroptosis.[11]
Sorafenib VariousVariesMultipleKnown to induce ferroptosis in certain cancer cells.[11]
Trifluoperazine (TFP) HSC-3, Ca9-22VariesMultipleInduces ferroptosis via the ROS/autophagy pathway.[10]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of NUPR1, which leads to a cascade of events culminating in multi-pathway cell death.

ZZW115_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_pathways Cell Death Pathways ZZW115 ZZW-115 HCl NUPR1 NUPR1 ZZW115->NUPR1 Inhibits Mitochondria Mitochondria NUPR1->Mitochondria Regulates RIPK1_RIPK3_MLKL RIPK1/RIPK3/MLKL NUPR1->RIPK1_RIPK3_MLKL Influences ROS ROS ↑ Mitochondria->ROS ATP ATP ↓ Mitochondria->ATP Caspases Caspases Mitochondria->Caspases Activates Lipid_Peroxidation Lipid Peroxidation ↑ ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Apoptosis Apoptosis Caspases->Apoptosis Necroptosis Necroptosis RIPK1_RIPK3_MLKL->Necroptosis

This compound's multi-pathway mechanism of action.

The inhibition of NUPR1 by ZZW-115 disrupts mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][20] This mitochondrial distress triggers the intrinsic apoptotic pathway through caspase activation. Concurrently, ZZW-115 is reported to induce necroptosis, a form of programmed necrosis, by influencing the RIPK1/RIPK3/MLKL signaling axis.[1][5] Furthermore, the excessive ROS production leads to lipid peroxidation, a key event in ferroptosis, an iron-dependent form of cell death.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[21][22][23][24]

MTT_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest and wash cells with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[25][26][27][28]

Apoptosis_Assay_Workflow A Harvest and wash cells B Resuspend in binding buffer A->B C Add Annexin V-FITC and PI B->C D Incubate (15 min, dark) C->D E Analyze by flow cytometry D->E

Workflow for Annexin V/PI apoptosis assay.
Necroptosis Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of necrosis and necroptosis.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant in a new plate.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[1]

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

  • Cell Lysis: Lyse the treated cells to release cellular contents.

  • Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to caspase-3/7 activity.[29][30][31][32]

Reactive Oxygen Species (ROS) Detection

This assay uses a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.

  • Cell Loading: Load the cells with DCFH-DA solution and incubate.

  • Compound Treatment: Treat the cells with the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of ROS.[2][33][34][35][36]

Conclusion

This compound demonstrates a potent and multi-faceted anti-cancer activity by inducing cell death through necroptosis, apoptosis, and ferroptosis. This unique combination of mechanisms, stemming from the inhibition of NUPR1, suggests that ZZW-115 may be effective against a broad range of cancers and could potentially overcome resistance to conventional therapies that target a single cell death pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this promising therapeutic agent.

References

Head-to-Head Comparison: ZZW-115 Hydrochloride vs. Novel NUPR1 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of ZZW-115 hydrochloride and other recently developed inhibitors of Nuclear Protein 1 (NUPR1), a critical stress-response protein implicated in cancer progression and therapeutic resistance. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways to inform preclinical research and drug development decisions.

Executive Summary

NUPR1 has emerged as a promising therapeutic target in oncology due to its overexpression in various malignancies and its role in promoting cell survival, proliferation, and drug resistance.[1] this compound, a derivative of the antipsychotic drug trifluoperazine (B1681574) (TFP), was developed to enhance NUPR1 inhibition while mitigating off-target neurological effects.[2] More recent efforts have focused on identifying new chemical scaffolds to further improve efficacy and safety profiles. This guide compares this compound with its parent compound, TFP, and a novel inhibitor series represented by AJO14 and its optimized derivative, LZX-2-73.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and its comparators. Data is compiled from multiple preclinical studies to provide a comprehensive overview of binding affinity, in vitro cytotoxicity, and in vivo efficacy.

Inhibitor Binding Affinity (Kd) to NUPR1 Notes
ZZW-115~2.1 µM[3]Strongest binder among TFP derivatives.[4]
LZX-2-732.7 µM[5]N/A
Trifluoperazine (TFP)Micromolar range[6]Parent compound for ZZW-115.

Table 1: Binding Affinity of NUPR1 Inhibitors. This table compares the dissociation constants (Kd) of various inhibitors for NUPR1, indicating the strength of their binding interaction.

Inhibitor Cell Line IC50 Notes
ZZW-115Pancreatic (MiaPaCa-2)~15 µM (at 72h)[4]Effective across a broad panel of pancreatic cancer cell lines (IC50 range: 0.84 µM to 4.93 µM).[4]
Pancreatic (ANOR)0.84 µM[4]
Pancreatic (HN14)4.93 µM[4]
Glioblastoma (U87)Data available[4]
Osteosarcoma (U2OS)Data available[7]
AJO14Pancreatic (MiaPaCa-2)Data available[7]
LZX-2-73Pancreatic (MIA PaCa-2)10.9 µM[5]More efficient than AJO14 in vitro.[5]
Trifluoperazine (TFP)Multiple Myeloma (U266)20 µM[8]
Multiple Myeloma (RPMI 8226)25 µM[8]
Pancreatic Cancer Cells~10 µM[4]

Table 2: In Vitro Cytotoxicity (IC50) of NUPR1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, for the selected NUPR1 inhibitors across various cancer cell lines.

Inhibitor Dose Mouse Model Key Outcomes
ZZW-1150.5 - 5 mg/kg/dayMiaPaCa-2 Xenograft[9]Dose-dependent tumor regression; near disappearance of tumors at 5 mg/kg.[6] No apparent neurological effects.[2]
AJO14Not specifiedXenografted miceDose-dependent tumor reduction.[10]
LZX-2-735 or 25 mg/kgNot specifiedDose-dependent reduction in tumor volume; more efficient than AJO14.[5]
Trifluoperazine (TFP)Not specifiedHuman pancreatic cancer cell-derived xenograftsArrest of tumor growth.[6]

Table 3: In Vivo Antitumor Efficacy of NUPR1 Inhibitors. This table summarizes the in vivo efficacy of the NUPR1 inhibitors in mouse models of cancer, detailing the dosage, model used, and significant findings.

Experimental Protocols

NUPR1 Binding Affinity Assay (Isothermal Titration Calorimetry)

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of inhibitors to NUPR1.

Methodology:

  • Protein and Compound Preparation: Recombinant NUPR1 is expressed and purified. Inhibitor compounds are dissolved in a compatible buffer (e.g., 20 mM sodium phosphate, pH 7.0).[9]

  • ITC Experiment: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the NUPR1 solution, and the injection syringe is loaded with the inhibitor solution.

  • Titration: The inhibitor is injected into the NUPR1 solution in small, sequential aliquots. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (thermogram) is integrated to obtain the binding isotherm. This isotherm is then fitted to a single-site binding model using specialized software (e.g., Origin) to calculate the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and enthalpy change (ΔH) are derived.[9]

Cell Viability Assay

Objective: To determine the cytotoxic effects of NUPR1 inhibitors on cancer cell lines and calculate the IC50 values.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of the NUPR1 inhibitor (e.g., 0-100 µM).[11]

  • Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.[7]

  • Viability Measurement: A cell viability reagent (e.g., PrestoBlue™ or CellTiter-Blue) is added to each well, and the plates are incubated for an additional 1-3 hours.[4][11]

  • Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: Cell viability is normalized to untreated control cells. The IC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mouse Xenograft Model for In Vivo Efficacy

Objective: To evaluate the antitumor activity of NUPR1 inhibitors in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MiaPaCa-2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200 mm³).[9]

  • Treatment Administration: Mice are randomized into control and treatment groups. The NUPR1 inhibitor is administered daily via a suitable route (e.g., intraperitoneal injection) at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg). The control group receives a vehicle solution.[9]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 3-5 days) using calipers.[9][12]

  • Endpoint and Analysis: The experiment is continued for a defined period (e.g., 30 days). At the endpoint, tumors are excised and may be used for further analysis (e.g., immunofluorescence). Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups to the control group.[9][12]

Mechanism of Action and Signaling Pathways

NUPR1 is a stress-inducible, intrinsically disordered protein that translocates to the nucleus to regulate the transcription of genes involved in cell cycle, apoptosis, and DNA repair.[7][11] ZZW-115 and other NUPR1 inhibitors function by binding to NUPR1 and preventing its nuclear translocation, thereby inhibiting its pro-survival functions.[6][12]

NUPR1_Signaling_Pathway NUPR1 Signaling and Inhibition Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stress Cellular Stress NUPR1_cyto NUPR1 Cellular Stress->NUPR1_cyto Upregulation Importins Importins NUPR1_cyto->Importins Binding NUPR1_cyto->Importins NUPR1_nuc NUPR1 Importins->NUPR1_nuc Nuclear Translocation ZZW_115 ZZW-115 / New NUPR1 Inhibitors ZZW_115->NUPR1_cyto Binds to NLS region DNA DNA NUPR1_nuc->DNA Binds to Promoters Gene_Expression Target Gene Expression (Survival, Proliferation, DNA Repair) DNA->Gene_Expression Transcription Tumor_Progression Tumor Progression Gene_Expression->Tumor_Progression Promotes Experimental_Workflow_NUPR1_Inhibitor_Screening General Workflow for NUPR1 Inhibitor Evaluation Start Compound Library HTS High-Throughput Screening (e.g., Thermal Shift Assay) Start->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Binding_Assay Binding Affinity Assay (Isothermal Titration Calorimetry) Hit_Compounds->Binding_Assay Potent_Binders Potent Binders Binding_Assay->Potent_Binders Cell_Viability In Vitro Cell Viability Assays (IC50 Determination) Potent_Binders->Cell_Viability Active_Compounds Active In Vitro Cell_Viability->Active_Compounds In_Vivo In Vivo Efficacy (Xenograft Models) Active_Compounds->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

References

ZZW-115 Hydrochloride: A Potent NUPR1 Inhibitor for Overcoming Chemoresistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of chemoresistance remains a formidable obstacle in cancer therapy, necessitating the development of novel therapeutic agents that can effectively target resistant cancer cells. ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1), has demonstrated significant promise in preclinical studies for its ability to induce cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's efficacy against other NUPR1 inhibitors and in combination with standard chemotherapies, supported by experimental data and detailed methodologies.

Comparative Efficacy of NUPR1 Inhibitors: this compound vs. Alternatives

ZZW-115 was developed as a more potent and potentially safer alternative to its parent compound, trifluoperazine (B1681574) (TFP), a phenothiazine (B1677639) derivative with known antipsychotic and anticancer activities.[1][2] More recently, a new NUPR1 inhibitor, AJO14, has been identified with a potentially better safety profile.[3]

Table 1: In Vitro Efficacy (IC50) of this compound and Trifluoperazine (TFP) in Cancer Cell Lines
Cell LineCancer TypeZZW-115 HCl IC50 (µM)TFP IC50 (µM)Treatment Duration
MiaPaCa-2Pancreatic Ductal Adenocarcinoma2.90 (Control) / 20.7 (Resistant)[4]7.59 - 15.75[5]72 hours / 24 hours
ANORPancreatic Cancer0.84[1]Not Available72 hours
HN14Pancreatic Cancer4.93[1]Not Available72 hours
HepG2Hepatocellular Carcinoma0.42[1]Not Available24-72 hours
SaOS-2Osteosarcoma7.75[1]Not Available24-72 hours
SW620Colorectal CancerNot Available13.9[6]48 hours
HCT116Colorectal CancerNot Available16.2[6]48 hours
CT26Colorectal CancerNot Available16.8[6]48 hours

Note: Direct comparative studies of ZZW-115 and TFP in the same chemoresistant cell lines are limited. The data presented is compiled from multiple sources.

Table 2: Comparison of this compound and AJO14
FeatureThis compoundAJO14
NUPR1 Inhibition Potent inhibitor with a Kd of 2.1 µM[1]Effective NUPR1 inhibitor[3]
Anticancer Efficacy (IC50) 0.42 - 7.75 µM in various cancer cell lines[1]10.6–23.7 µM in primary pancreatic cancer cell lines[3]
hERG Channel Inhibition (IC50) 2 µM[3]> 80 µM[3]

The data suggests that while ZZW-115 is a more potent anticancer agent than AJO14 based on IC50 values, AJO14 exhibits a significantly lower affinity for the hERG potassium channel, indicating a potentially lower risk of cardiotoxicity.[3]

Synergistic Effects of this compound with Standard Chemotherapies

ZZW-115 has been shown to sensitize cancer cells to the effects of conventional genotoxic agents, suggesting its potential use in combination therapies to overcome chemoresistance.

In a preclinical study using a MiaPaCa-2 pancreatic cancer xenograft model, the combination of ZZW-115 (2.5 mg/kg) and 5-fluorouracil (B62378) (5-FU) (20 mg/kg) resulted in a significant reduction in tumor volume compared to either treatment alone.[7] While tumors in the control, 5-FU alone, and ZZW-115 alone groups continued to grow, the tumor size in the combination therapy group decreased to near disappearance by the end of the 30-day treatment period.[7] This synergistic effect is attributed to ZZW-115's ability to inhibit NUPR1-mediated DNA damage repair, thereby enhancing the efficacy of DNA-damaging agents like 5-FU.[7]

Studies have also indicated that ZZW-115 potentiates the effects of other genotoxic agents, including gemcitabine (B846) and oxaliplatin (B1677828), in various cancer cell lines.[4] However, specific in vitro IC50 values for these combinations in chemoresistant lines are not yet widely available.

Mechanism of Action: Visualizing the Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of NUPR1. This leads to a cascade of events culminating in cancer cell death through multiple mechanisms.

ZZW115_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZZW115 ZZW-115 HCl NUPR1_cyto NUPR1 ZZW115->NUPR1_cyto Inhibits Importin Importin ZZW115->Importin Blocks NUPR1 Binding Mitochondria Mitochondria ZZW115->Mitochondria Induces Stress RIPK1_RIPK3_MLKL RIPK1/RIPK3/MLKL Complex ZZW115->RIPK1_RIPK3_MLKL Induces NUPR1_cyto->Importin Binds NUPR1_nuclear NUPR1 Importin->NUPR1_nuclear Nuclear Translocation Caspases_inactive Pro-Caspases Mitochondria->Caspases_inactive Activates ROS ROS ↑ Mitochondria->ROS Leads to ATP ATP ↓ Mitochondria->ATP Leads to Caspases_active Active Caspases Caspases_inactive->Caspases_active Cleavage Necroptosis Necroptosis RIPK1_RIPK3_MLKL->Necroptosis Executes DNA_damage_repair DNA Damage Repair Proteins NUPR1_nuclear->DNA_damage_repair Promotes SUMOylation SUMOylation Machinery NUPR1_nuclear->SUMOylation Stimulates SUMOylation->DNA_damage_repair Activates Chemo_induced_damage Chemotherapy-induced DNA Damage Chemo_induced_damage->DNA_damage_repair Apoptosis Apoptosis Caspases_active->Apoptosis Executes

Caption: Mechanism of action of this compound.

Experimental Protocols

To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT or Crystal Violet)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of ZZW-115 HCl and controls incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add MTT or Crystal Violet solution incubation2->add_reagent incubation3 Incubate for 1-4h (MTT) or 10 min (Crystal Violet) add_reagent->incubation3 measurement Measure absorbance at 570 nm (MTT) or 590 nm (Crystal Violet) incubation3->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for a typical cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound, control compounds (e.g., TFP, AJO14), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTT assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • For Crystal Violet assay: Remove the medium, fix the cells with methanol (B129727) for 10 minutes, and then stain with 0.5% crystal violet solution for 10 minutes. Wash the plates with water and air dry. Solubilize the stain with 10% acetic acid.

  • Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength (570 nm for MTT, 590 nm for Crystal Violet).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis and Necroptosis Assays

These assays are used to differentiate between different modes of cell death induced by this compound.

Apoptosis (Caspase-Glo 3/7 Assay):

  • Seed cells in a 96-well white-walled plate and treat with this compound as described above.

  • After the incubation period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[8]

Necroptosis (LDH Release Assay):

  • Seed cells in a 96-well plate and treat with this compound.

  • After incubation, carefully collect the supernatant from each well.

  • Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. An increase in LDH in the supernatant is indicative of plasma membrane rupture and necroptosis.[8]

Western Blotting for NUPR1 and Signaling Proteins

Western blotting is used to detect changes in the expression and localization of NUPR1 and other key proteins in the signaling pathways affected by this compound.

Detailed Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against NUPR1, cleaved caspases, or other proteins of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising anticancer agent that demonstrates significant efficacy in chemoresistant cancer cell lines by targeting NUPR1. Its ability to induce both apoptosis and necroptosis, coupled with its synergistic effects with standard chemotherapies, makes it a strong candidate for further development.

Comparative analysis with its precursor, TFP, suggests enhanced potency, while comparison with the newer inhibitor, AJO14, highlights a trade-off between potency and potential cardiotoxicity that warrants further investigation. Future research should focus on direct head-to-head comparisons of these NUPR1 inhibitors in a broader range of chemoresistant models and on elucidating the precise molecular mechanisms underlying the synergistic interactions with different chemotherapeutic agents. These studies will be crucial for optimizing the clinical application of this compound and other NUPR1-targeted therapies in the fight against chemoresistant cancers.

References

ZZW-115 Hydrochloride: A Comparative Guide to Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZZW-115 hydrochloride's performance in the context of drug resistance, supported by experimental data. ZZW-115 is a potent and specific small-molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and chemoresistance. This document summarizes key findings from cross-resistance studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Overcoming Pre-existing Resistance

A key attribute of ZZW-115 is its efficacy in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. This suggests that ZZW-115's mechanism of action is distinct from these agents and can bypass their associated resistance pathways.

Table 1: Efficacy of ZZW-115 in Chemoresistant Pancreatic Cancer Cells
Cell LineResistance ProfileZZW-115 EfficacyCitation
MiaPaCa-2Gemcitabine-resistantZZW-115 treatment showed the same sensitivity as the parental (non-resistant) cells.[1]
MiaPaCa-2Oxaliplatin-resistantZZW-115 treatment showed the same sensitivity as the parental (non-resistant) cells.[1]

This demonstrates that ZZW-115 is not susceptible to the resistance mechanisms that render gemcitabine (B846) and oxaliplatin (B1677828) ineffective in these pancreatic cancer cells.[1]

Acquired Resistance to ZZW-115

While ZZW-115 can overcome existing chemoresistance, prolonged exposure can lead to the development of acquired resistance. Studies have focused on characterizing this phenomenon in the pancreatic cancer cell line MiaPaCa-2.

Table 2: Comparison of ZZW-115 IC50 Values in Sensitive and Resistant Pancreatic Cancer Cell Lines
Cell LineDescriptionZZW-115 IC50 (µM)Citation
Control MiaPaCa-2Parental, sensitive cell line2.90[2]
Resistant(+) MiaPaCa-2Developed through continuous ZZW-115 exposure20.7[2]
Resistant(-) MiaPaCa-2Resistant line after ZZW-115 withdrawal (reverted)5.66[2]

The data clearly indicates a significant increase in the IC50 value in the Resistant(+) cell line, confirming acquired resistance. Interestingly, this resistance is partially reversible, as shown by the decreased IC50 in the Resistant(-) cell line after the removal of the drug from the culture medium.[2] The primary mechanism of acquired resistance to ZZW-115 is the overexpression of its target, NUPR1.[2][3]

Comparison with Other NUPR1 Inhibitors

ZZW-115 was developed as a more potent and safer derivative of Trifluoperazine (TFP), an antipsychotic agent that was first identified as a NUPR1 binder.

Table 3: Comparison of ZZW-115 with Trifluoperazine (TFP)
CompoundKey CharacteristicsCitation
ZZW-115 High-affinity NUPR1 inhibitor, 10 times more potent antitumoral activity than TFP, no observed neurological side effects in preclinical models.[4]
Trifluoperazine (TFP) Initial lead compound, binds to NUPR1, but has strong narcoleptic side effects at therapeutic doses.[4][5]

More recently, a new NUPR1 inhibitor, AJO14, has been identified to address potential cardiotoxicity associated with ZZW-115 due to its interaction with the hERG potassium channel.[6]

Signaling Pathways and Experimental Workflows

ZZW-115 Mechanism of Action

ZZW-115 exerts its anticancer effects by binding to the nuclear localization signal (NLS) region of NUPR1. This inhibits the interaction of NUPR1 with importins, thereby preventing its translocation into the nucleus. The cytoplasmic retention of NUPR1 disrupts its downstream functions, leading to mitochondrial dysfunction, a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cell death via a combination of apoptosis, necroptosis, and ferroptosis.

ZZW115_Mechanism_of_Action ZZW-115 Mechanism of Action ZZW115 ZZW-115 NUPR1_cyto Cytoplasmic NUPR1 ZZW115->NUPR1_cyto Binds to NLS Importin Importin ZZW115->Importin Blocks Interaction NUPR1_nuclear Nuclear NUPR1 ZZW115->NUPR1_nuclear Inhibits Nuclear Translocation NUPR1_cyto->Importin Interaction Mitochondria Mitochondrial Dysfunction NUPR1_cyto->Mitochondria Induces Importin->NUPR1_nuclear Nuclear Translocation DDR DNA Damage Response NUPR1_nuclear->DDR Modulates CellDeath Cell Death (Apoptosis, Necroptosis, Ferroptosis) DDR->CellDeath Sensitizes to ATP ATP Depletion Mitochondria->ATP Leads to ROS ROS Increase Mitochondria->ROS Leads to ATP->CellDeath ROS->CellDeath

Caption: ZZW-115 inhibits NUPR1 nuclear translocation, leading to cell death.

Workflow for Generating ZZW-115 Resistant Cell Lines

The development of ZZW-115 resistant cell lines is crucial for studying resistance mechanisms. The following diagram illustrates the cyclical process used to establish the Resistant(+) MiaPaCa-2 cell line.

Resistance_Workflow Workflow for Generating ZZW-115 Resistant Cell Lines start Parental MiaPaCa-2 Cells exposure Repeated Exposure to Increasing Concentrations of ZZW-115 start->exposure recovery Recovery Periods in Drug-Free Medium exposure->recovery selection Selection of Surviving Cells recovery->selection selection->exposure Repeat Cycles resistant Resistant(+) MiaPaCa-2 Cell Line selection->resistant reversion Culture without ZZW-115 (from day 120) resistant->reversion resistant_neg Resistant(-) MiaPaCa-2 (Reverted Phenotype) reversion->resistant_neg

Caption: Cyclical exposure and recovery to generate resistant cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies.

Generation of ZZW-115 Resistant MiaPaCa-2 Cell Line

This protocol is based on the methodology described for creating the Resistant(+) MiaPaCa-2 cell line.[2][3]

  • Cell Line: MiaPaCa-2 pancreatic ductal adenocarcinoma cells.

  • Initial Treatment: Expose parental MiaPaCa-2 cells to increasing concentrations of ZZW-115.

  • Cyclical Exposure: Institute a protocol of repeated cycles of drug exposure followed by recovery periods in a drug-free medium.

  • Selection: During this process, most cells will undergo cell death, but a small subpopulation of resistant cells will survive and proliferate.

  • Establishment of Resistant Line: Continuously culture the surviving cells in the presence of ZZW-115 to establish the Resistant(+) MiaPaCa-2 cell line.

  • Establishment of Reverted Line: To study the stability of the resistant phenotype, culture a subset of the Resistant(+) cells in a drug-free medium for an extended period (e.g., from day 120 onwards) to create the Resistant(-) MiaPaCa-2 line.[2]

  • Validation: Regularly determine the IC50 of ZZW-115 using a cell viability assay (e.g., Crystal Violet or MTT assay) to monitor the level of resistance.

Cell Viability Assay (Crystal Violet Staining)
  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ZZW-115 and/or other chemotherapeutic agents for a specified duration (e.g., 72 hours).

  • Staining:

    • Remove the culture medium.

    • Wash the cells gently with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

    • Wash away the excess stain with water and allow the plates to dry.

  • Quantification:

    • Solubilize the stain by adding a solvent (e.g., 10% acetic acid or methanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Necroptosis and Apoptosis Assays

ZZW-115 induces cell death through both necroptosis and apoptosis.[5][7] These can be quantified as follows:

  • Necroptosis (LDH Release Assay):

    • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis/necroptosis.

    • Procedure:

      • Collect the cell culture supernatant after treatment with ZZW-115.

      • Use a commercial LDH cytotoxicity assay kit.[8][9]

      • In a new 96-well plate, mix the supernatant with the assay reaction mixture.

      • Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

      • Add the stop solution provided in the kit.

      • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Controls: Include a positive control for maximum LDH release (cells lysed with a lysis buffer) and a negative control (untreated cells).

    • Inhibitor Studies: To confirm necroptosis, pre-treat cells with a necroptosis inhibitor, such as Necrostatin-1 (Nec-1, e.g., 40 µM), before adding ZZW-115.[5]

  • Apoptosis (Caspase 3/7 Activity Assay):

    • Principle: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent substrate.

    • Procedure:

      • Use a commercial luminescent caspase assay kit, such as Caspase-Glo® 3/7.[10][11]

      • After treating cells in a 96-well plate, add the Caspase-Glo® 3/7 reagent directly to the wells.

      • Mix and incubate at room temperature for the time recommended in the protocol (e.g., 1-2 hours).

      • Measure the luminescence using a plate-reading luminometer.

    • Inhibitor Studies: To confirm apoptosis, pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK (e.g., 20 µM), before adding ZZW-115.[5]

References

Safety Operating Guide

Proper Disposal Procedures for ZZW-115 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of ZZW-115 hydrochloride, a potent NUPR1 inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

This compound is an active pharmacological agent and should be handled with care.[1][2][3][4][5][6] While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, its cytotoxic and apoptosis-inducing properties in cancer cell lines necessitate treating it as a hazardous chemical.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its pure form or in solution.

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.

II. Step-by-Step Disposal Protocol

The following step-by-step guide outlines the proper procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.[7][8] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: This includes unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable labware.

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: This includes solutions containing this compound, such as stock solutions, cell culture media, and rinsates from cleaning contaminated glassware.

    • Collect in a dedicated, shatter-resistant, and leak-proof container (plastic is often preferred).[9]

    • Do not mix with other solvent wastes unless compatible. Given its complex structure, it is prudent to collect it separately.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Labeling

Properly label all waste containers with the following information:[9]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container (accumulation start date)

  • The name of the principal investigator and the laboratory location

Step 3: Waste Storage

Store hazardous waste in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[7][9]

  • Keep waste containers securely closed except when adding waste.[8][10]

  • Use secondary containment (e.g., a tray) to prevent spills.[8]

  • Ensure the storage area is well-ventilated.[7]

  • Do not store incompatible chemicals together.[7][8]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

  • Familiarize yourself with your institution's specific procedures for waste pickup. This may involve submitting an online request form.

  • Do not dispose of this compound waste down the drain or in the regular trash.[7][11]

  • Do not allow hazardous waste to accumulate in the lab beyond the established limits.[9][10][11]

III. Quantitative Data for Hazardous Waste Accumulation

The following table summarizes the key regulatory limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), as stipulated by the U.S. Environmental Protection Agency (EPA) and adopted by many institutions.

Parameter Limit Description
Maximum Volume of Hazardous Waste 55 gallonsThis is the total amount of all hazardous waste that can be accumulated in an SAA.[9][11]
Maximum Volume of Acutely Hazardous Waste (P-listed) 1 quart (liquid) or 1 kg (solid)While this compound is not currently on the EPA's P-list, this highlights the stringent regulations for highly toxic substances.[9]
Maximum Accumulation Time 12 months (or less, per institutional policy)Waste must be removed from the SAA within this timeframe from the accumulation start date.[9]

IV. Experimental Protocol: Empty Container Decontamination

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

  • Initial Removal: Ensure that all of the compound has been removed from the container.

  • Triple Rinsing: Rinse the container three times with a suitable solvent. Given that this compound is soluble in water, DMSO, and ethanol, any of these could be appropriate.[2][4][5] The rinsate must be collected and disposed of as hazardous liquid waste.[8][11]

  • Label Defacement: Completely remove or deface the original chemical label.[11]

  • Final Disposal: Once decontaminated and the label is removed, the container can be disposed of in the regular trash.

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_0 Disposal Workflow A Generate Waste Containing This compound B What type of waste? A->B C Solid Waste (e.g., gloves, tubes) B->C Solid D Liquid Waste (e.g., solutions, media) B->D Liquid E Sharps Waste (e.g., needles) B->E Sharps F Collect in Labeled Hazardous Solid Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G H Collect in Labeled Hazardous Sharps Container E->H I Store in Secondary Containment in Satellite Accumulation Area F->I G->I H->I J Container Full or Accumulation Time Limit Reached? I->J K Arrange for Pickup by EHS or Licensed Contractor J->K Yes L Continue to Collect Waste J->L No L->I

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling ZZW-115 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ZZW-115 hydrochloride, a potent NUPR1 inhibitor with significant cytotoxic properties. Due to the compound's potential hazards and the absence of established Occupational Exposure Limits (OELs), a conservative approach to handling is imperative to ensure personnel safety.

This compound has demonstrated high potency in preclinical studies, inducing tumor cell death via necroptosis and apoptosis.[1] Its cytotoxic nature necessitates stringent adherence to safety protocols to prevent accidental exposure. While some supplier Safety Data Sheets (SDS) may not formally classify the compound as hazardous under the Globally Harmonized System (GHS), other sources advise treating it as a hazardous substance until more comprehensive toxicological data is available.[2][3] Therefore, all handling procedures should be based on the principles of managing potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. A multi-layered approach to PPE is recommended for all procedures involving this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all procedures involving the handling of solid this compound or any operation with the potential to generate aerosols. A PAPR with a high-efficiency particulate air (HEPA) filter is essential.
N95 or FFP3 RespiratorMay be considered for low-dust or short-duration tasks with small quantities in a certified chemical fume hood, but a PAPR is strongly preferred. A proper fit test is mandatory.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during extended procedures.
Body Protection Disposable Lab Coat or CoverallsA dedicated, disposable lab coat or coveralls made of a protective material like Tyvek® should be worn over personal clothing to prevent skin contact and contamination.
Eye Protection Safety GogglesChemical splash goggles that form a complete seal around the eyes are required to protect against splashes and airborne particles.
Face ShieldA face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimize the risk of exposure when working with this compound. The following steps should be strictly followed:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all required equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Donning PPE:

    • Follow a strict donning sequence to ensure complete protection:

      • Shoe covers

      • Inner pair of nitrile gloves

      • Disposable lab coat or coveralls

      • Outer pair of nitrile gloves

      • Safety goggles and face shield

      • PAPR or other respiratory protection

  • Handling this compound:

    • Perform all manipulations of the solid compound and preparation of solutions within the designated containment area.

    • When weighing the solid, use a balance inside the fume hood or containment enclosure.

    • Handle all solutions of this compound with care to avoid splashes and aerosol formation.

  • Doffing PPE:

    • Follow a meticulous doffing procedure to prevent self-contamination:

      • Remove outer pair of gloves.

      • Remove disposable lab coat or coveralls, turning it inside out as it is removed.

      • Remove shoe covers.

      • Remove face shield and safety goggles.

      • Remove respiratory protection.

      • Remove inner pair of gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.

  • Contaminated PPE and Materials: All disposable PPE (gloves, lab coats, shoe covers), as well as any consumables that have come into contact with this compound (e.g., pipette tips, weighing paper), must be collected in a designated, clearly labeled hazardous waste container.

  • Unused Compound and Solutions: Unused this compound and any prepared solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Decontamination: All surfaces and non-disposable equipment used during the handling process must be thoroughly decontaminated with an appropriate cleaning agent.

Diagram of PPE Selection and Usage Workflow

PPE_Workflow This compound: PPE Selection and Usage Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task Risk: Solid or Aerosol Potential? start->assess_task respirator Select Respiratory Protection: PAPR Recommended assess_task->respirator gloves Select Hand Protection: Double Nitrile Gloves respirator->gloves body_protection Select Body Protection: Disposable Lab Coat/Coveralls gloves->body_protection eye_protection Select Eye Protection: Safety Goggles & Face Shield body_protection->eye_protection foot_protection Select Foot Protection: Shoe Covers eye_protection->foot_protection donning Don PPE in Sequence foot_protection->donning handling Handle Compound in Containment donning->handling doffing Doff PPE Carefully handling->doffing dispose_waste Dispose of Contaminated Waste doffing->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。